Product packaging for Glycerol(Cat. No.:CAS No. 101662-08-2)

Glycerol

Cat. No.: B168720
CAS No.: 101662-08-2
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Evolution of Glycerol (B35011) as a Renewable Platform Molecule

Historically, this compound was primarily sourced from soap manufacturing. However, the surge in biodiesel production in the early 21st century, driven by the quest for renewable energy sources, led to a significant surplus of crude this compound. bohrium.com This oversupply drastically reduced its market price, transforming it from a low-volume, high-value chemical to a readily available and inexpensive feedstock. researchgate.net Consequently, the scientific community began to explore innovative ways to valorize this bio-based resource, marking the evolution of this compound into a key platform molecule in the burgeoning bio-refinery concept. um.edu.myscispace.com

Initial research efforts focused on converting this compound into commodity chemicals through various chemical transformations. researchgate.net As technological advancements in catalysis and biotechnology unfolded, more sophisticated and efficient pathways were developed. This enabled the synthesis of a diverse range of products, including fuels, solvents, polymers, and specialty chemicals, thereby establishing this compound as a sustainable alternative to petroleum-based feedstocks. frontiersin.org The ability to convert a waste stream from one green technology (biodiesel) into valuable products for another epitomizes the principles of a circular economy and sustainable chemical production.

Contextual Significance of this compound in Contemporary Chemical and Biochemical Research

The contemporary significance of this compound in chemical and biochemical research is multifaceted. Its highly functionalized nature allows for a variety of chemical transformations, including oxidation, reduction, dehydration, and esterification, to produce a rich portfolio of commercially important chemicals. lakeheadu.ca In the realm of green chemistry, this compound is not only a renewable feedstock but also serves as a benign solvent, reducing the environmental impact of chemical processes. lakeheadu.ca

In biochemistry, this compound and its derivatives are fundamental components of living organisms, primarily as the backbone of lipids. mdpi.com This inherent biocompatibility and biodegradability have spurred research into its applications in the pharmaceutical, cosmetic, and food industries. frontiersin.org Furthermore, various microorganisms can utilize this compound as a carbon source, opening avenues for its conversion into valuable biochemicals through fermentation and biocatalysis. um.edu.my The integration of chemical and biological conversion pathways is a key area of current research, aiming to develop highly efficient and selective processes for this compound valorization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B168720 Glycerol CAS No. 101662-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
Record name GLYCERINE
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Glycerol Valorization Via Catalytic and Electrochemical Transformations

Thermocatalytic Conversion Pathways of Glycerol (B35011)

Thermocatalytic routes involve the use of thermal energy and catalysts to facilitate the conversion of this compound. rsc.org These pathways can lead to the formation of various products, including fuels and valuable biochemicals. researchgate.net

Oxidation Reactions for Value-Added Chemicals

Oxidation of this compound can proceed through multiple pathways, yielding a variety of C1, C2, and C3 products with significant industrial applications. mdpi.comchinesechemsoc.org The selectivity of these pathways is influenced by factors such as the choice of catalyst, reaction conditions, and the presence of promoters or inhibitors. mdpi.com Selective oxidation of this compound allows for the production of industrially important compounds like glyceraldehyde, dihydroxyacetone, and glyceric acid. mdpi.com Electrocatalytic this compound oxidation reaction (EGOR) is an attractive method for producing high-value C1–C3 chemicals. chinesechemsoc.org

Mechanistic Insights into Selective Oxidation Pathways

Understanding the mechanistic roles of catalysts in this compound oxidation is crucial, involving selective adsorption, activation of this compound, stabilization of intermediates, and selective C–C bond cleavage. mdpi.com Oxidation of this compound can involve the transformation of its hydroxyl groups, facilitated by metal-based catalysts. mdpi.com The primary alcohol groups (on C1 and C3) and the secondary alcohol group (on C2) present distinct reactive sites, leading to different oxidation pathways and products. mdpi.com

Selective cleavage of carbon–carbon (C–C) bonds is a critical mechanistic pathway for converting this compound into valuable chemicals, generating smaller, industrially important molecules like glycolaldehyde (B1209225) and other C2 species. mdpi.com

Studies using density functional theory calculations have investigated this compound oxidation intermediates on different surfaces, such as Pt(111) and Ag(111). bohrium.com Different adsorption preferences of intermediates on these surfaces lead to different preferred reaction pathways and products. bohrium.comacs.org Glyceraldehyde is often a key intermediate in the reaction pathways on both surfaces. bohrium.comacs.org However, upon further oxidation, Pt(111) preferentially produces glyceric acid, while on Ag(111), C–C bonds are broken, leading to the production of glycolaldehyde and formic acid. bohrium.comacs.org

Under alkaline conditions, the chemical keto–enol tautomerism between dihydroxyacetone and glyceraldehyde is pivotal in determining electrocatalytic selectivity. acs.org

Catalyst Design and Performance for this compound Oxidation (e.g., Metal-Based, Bimetallic, Metal Oxide, Biochar)

Catalyst design plays a crucial role in the selective oxidation of this compound. rsc.org Various types of catalysts have been explored for this compound oxidation, including metal-based, bimetallic, and metal oxide catalysts. mdpi.comresearchgate.net Precious metals like Pt, Pd, and Au are noted for their high efficiency and selectivity, while cost-effective alternatives such as Ni, Cu, and Fe are also investigated. researchgate.net Bimetallic and metal oxide catalysts can exhibit synergistic effects that enhance catalytic performance. researchgate.net

The efficiency and selectivity of catalysts in producing specific C1–C3 oxidation products are key considerations. mdpi.com For instance, Pt-based catalysts have shown higher yields of glyceraldehyde, glyceric acid, and hydroxypyruvate in electrocatalytic this compound oxidation compared to thermal catalytic oxidation. chinesechemsoc.org Pt-based catalysts are also reported to preferentially oxidize the primary hydroxyl groups of this compound to produce glyceraldehyde, which can be further oxidized to glyceric acid and C1 and C2 products. chinesechemsoc.org

Targeted modifications in catalyst design, such as the addition of bismuth in platinum catalysts, the integration of silver nanoparticles within layered double hydroxide (B78521) (LDH) systems, or the surface engineering of BiVO4 photoanodes, can enhance reaction kinetics and selectivity while suppressing unwanted side reactions. mdpi.com

Electrocatalysts are essential for reducing the activation energy of this compound electrooxidation. researchgate.net Promising strategies for designing efficient electrocatalysts often aim to combine the production of high-value chemicals with hydrogen production in electrolysis cells. researchgate.net The catalytic activity and selectivity in this compound electrooxidation are influenced by the nature, structure, and composition of the electrode material, as well as pH and the presence of promoters. researchgate.net Commonly used metals for direct electrochemical oxidation include Pt, Au, and Pd. researchgate.net

Research has also explored non-platinum group metal catalysts for this compound electro-oxidation. researchgate.netrsc.org For example, morphology-controlled palladium nanocrystals have demonstrated morphology-dependent performance in electrochemical this compound oxidation. nih.gov

Hydrogenation and Hydrogenolysis to Propanediols and Alcohols

Hydrogenolysis of this compound, a process where C-OH bonds are broken and replaced by hydrogen, can produce valuable chemicals like propylene (B89431) glycol (1,2-propanediol) and 1,3-propanediol (B51772), as well as other alcohols and glycols. frontiersin.orgresearchgate.nete3s-conferences.org This is an attractive pathway for converting biomass-based this compound into industrially important products. frontiersin.orgnih.gov

Formation of 1,2-Propanediol and 1,3-Propanediol

Hydrogenolysis of this compound can selectively produce 1,2-propanediol (1,2-PDO) and 1,3-propanediol (1,3-PDO). mdpi.commdpi.com The formation of these diols involves the cleavage of C-O bonds in the this compound molecule. researchgate.netmdpi.com Replacing the primary hydroxyl group with hydrogen yields 1,2-PDO, while replacing the secondary hydroxyl group with hydrogen produces 1,3-PDO. frontiersin.org

Several reaction mechanisms have been proposed for the selective hydrogenolysis of this compound to 1,3-PDO, often involving a two-step dehydration-hydrogenation process. frontiersin.org In this mechanism, this compound is initially dehydrated to form intermediates like 3-hydroxypropanal (B37111) (3-HPA), which is then rapidly hydrogenated to form 1,3-PDO. frontiersin.orgfrontiersin.org Another proposed mechanism involves the rearrangement of 3-HPA to produce propionic acid. frontiersin.org For 1,2-PDO formation, a common pathway involves the dehydration of this compound to acetol, followed by the hydrogenation of acetol to 1,2-PDO. mdpi.commdpi.comacs.orgscielo.br

The selective formation of 1,3-PDO is more challenging than 1,2-PDO due to the lower thermodynamic stability of 1,3-PDO and steric hindrance effects. frontiersin.orgresearchgate.net

Catalyst Systems for this compound Hydrogenolysis

Catalysts play a critical role in improving the rate and selectivity of this compound hydrogenolysis to desired products like 1,2-PDO and 1,3-PDO. nih.govmdpi.com Bifunctional catalysts with both acid/base sites for dehydration and metallic sites for hydrogenation are often desirable for selective hydrogenolysis. mdpi.comacs.org

For the production of 1,2-PDO, non-precious metals such as Cu, Ni, and Co, as well as precious metals like Ru and Pd, have been used as active components in catalysts. nih.govmdpi.com Cu-based catalysts are known to favor the selective cleavage of the secondary C–O bond over C–C bond cleavage for 1,2-PDO production. mdpi.com Copper chromite catalysts are used in commercial processes for 1,2-PDO production from this compound, typically yielding high selectivity. mdpi.com Supported catalysts with acidic supports like γ-Al2O3 or zeolites are often used with metals for 1,2-PDO synthesis. mdpi.comscielo.br For example, Cu/acidic support catalysts are expected to be active in the selective hydrogenolysis of this compound to 1,2-PDO, with Al2O3 being a widely investigated acidic support. mdpi.com Pd-promoted Cu-based catalysts have also shown improved this compound conversion and 1,2-PDO selectivity. mdpi.com

For the selective conversion of this compound to 1,3-PDO, precious metals such as Pt, Rh, Ru, Pd, and Ir have been employed. nih.govmdpi.com Bifunctional catalysts composed of a hydrogen-activating metal and acidic sites are commonly used, with Pt-W-based and Ir-Re-based catalysts being typical examples. researchgate.netfrontiersin.org Pt-based catalysts with WOₓ have demonstrated high activity and selectivity for 1,3-PDO. mdpi.com The synergistic effect between the hydrogenation active center of Pt and the strong Brønsted acid sites of WOₓ is considered important for the selective hydrogenolysis to 1,3-PDO. frontiersin.org Transition metal doped Pt/TiO2 catalysts with incorporated Mo or W oxides have shown selective formation of 1,3-propanediol, where the MoOₓ or WOₓ provides Brønsted acidity. researchgate.netnih.gov

Other catalyst systems explored for this compound hydrogenolysis include metal-supported molecular sieves, modified heteropoly acids, and oxyphilic metal oxides. frontiersin.org

Here is a table summarizing some catalyst systems and their reported products in this compound hydrogenolysis:

Catalyst SystemPrimary Product(s)NotesSource
Cu-based catalysts1,2-PropanediolFavors secondary C-O bond cleavage. mdpi.com
Pt-based catalysts1,3-PropanediolOften with WOₓ or other acidic components. mdpi.comfrontiersin.org
Ir-Re-based catalysts1,3-PropanediolBifunctional catalysts. researchgate.netfrontiersin.org
Ru/SiO₂Acetol1,3-propanediol not favored under tested conditions. acs.org
Pt/TiO₂ doped with CrOₓ1,2-PropanediolCrOₓ decreases Pt hydrogenating ability. researchgate.netnih.gov
Pt/TiO₂ doped with MoOₓ1,3-PropanediolMoOₓ provides Brønsted acidity. researchgate.netnih.gov
Pt/TiO₂ doped with WOₓ1,3-PropanediolWOₓ provides Brønsted acidity. researchgate.netnih.gov
Cu/MgO/Al₂O₃ + Pd1,2-PropanediolPd promotion enhances activity for acetol hydrogenation. mdpi.com
Ru/Al₂O₃ (fluorinated)1,2-Propanediol, n-PropanolFluorination affects catalyst properties. frontiersin.org

Esterification and Etherification Reactions

This compound, a triol, can undergo esterification and etherification reactions to produce a range of derivatives with diverse applications. Esterification typically involves the reaction of this compound with carboxylic acids or their derivatives, leading to the formation of mono-, di-, and triglycerides (also known as mono-, di-, and triacetins when acetic acid is used). These this compound esters, particularly di- and triacetins, have shown promise as fuel additives, improving properties like viscosity and reducing emissions. mdpi.commdpi.com The esterification of this compound with acetic acid, for instance, produces monoacetyl this compound (MAG), diacetyl this compound (DAG), and triacetyl this compound (TAG). mdpi.commdpi.com Acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., ion exchange resins, zeolites, metal oxides, heteropolyacids), are commonly employed to accelerate these reactions. mdpi.comresearchgate.netacs.org Heterogeneous catalysts are often preferred due to their ease of separation and reusability compared to homogeneous catalysts. mdpi.com Research has explored various heterogeneous acid catalysts, including sulfonated zeolites and tin and zinc salts of silicotungstic and phosphotungstic acids, demonstrating high this compound conversion and selectivity towards specific esters under optimized conditions. mdpi.comresearchgate.net

Etherification of this compound involves the reaction with alcohols or olefins, resulting in the formation of alkyl this compound ethers. This acid-catalyzed reaction typically favors the formation of 1- and 1,3-ethers due to the higher reactivity of the primary hydroxyl groups of this compound. vurup.sk Tert-butyl ethers of this compound, particularly di- and tri-ethers, are of interest as potential biodiesel additives to promote cleaner combustion. mdpi.com Catalysts such as acid ion exchange resins (e.g., Amberlyst 15, Amberlyst 36, Amberlyst-39) and large-porous zeolites (e.g., H-Y, H-BEA) have been investigated for this compound etherification with agents like tert-butanol (B103910) or butenes. mdpi.comvurup.sknih.govresearchgate.net Studies have shown that factors like temperature, reactant molar ratio, and catalyst type significantly influence this compound conversion and the selectivity towards mono-, di-, and tri-ethers. vurup.sknih.govmdpi.com

Dehydration Pathways (e.g., to Acrolein)

This compound can undergo dehydration to produce valuable platform chemicals, with acrolein being a prominent example. This gas-phase catalytic reaction is typically carried out over solid acid catalysts. frontiersin.orgmdpi.com The mechanism generally involves consecutive dehydration steps of this compound at Brønsted acid sites. acs.org However, the exact nature of the active acid sites and the reaction pathway can be complex and subject to ongoing research, with some studies suggesting a synergistic effect between Brønsted and Lewis acid sites. acs.org Catalysts investigated for this compound dehydration to acrolein include zeolites (e.g., ZSM-5), heteropolyacids (e.g., phosphotungstic acid) supported on materials like silica, and mixed metal oxides (e.g., WO₃-ZrO₂, Nb₂O₅). frontiersin.orgmdpi.comrsc.org A significant challenge in this process is catalyst deactivation by coking, which limits long-term industrial application. frontiersin.orgrsc.org Research efforts are focused on developing catalysts with improved stability and exploring reactor designs, such as two-zone fluidized bed reactors, to mitigate coking and maintain catalytic performance. frontiersin.orgrsc.org The kinetic study of this compound dehydration to acrolein over supported heteropoly acid catalysts has indicated a first-order kinetic model, with activation energies determined for the formation of acrolein and acetol. aidic.it

Integration of High Throughput Experimentation in Catalytic this compound Research

High throughput experimentation (HTE) plays a crucial role in accelerating the discovery and optimization of catalysts for this compound transformations. Although specific detailed research findings on HTE in this compound catalysis were not extensively detailed in the provided search results, HTE enables the rapid screening of a large number of catalysts and reaction conditions. This systematic approach allows researchers to efficiently explore the complex parameter space involved in catalytic reactions, such as variations in catalyst composition, support materials, reaction temperature, pressure, and reactant ratios. By quickly identifying promising catalyst candidates and optimal reaction conditions, HTE significantly reduces the time and resources required for catalyst development, thereby accelerating the valorization of this compound through catalytic pathways.

Electrochemical this compound Oxidation Reactions (EGOR)

Electrochemical this compound oxidation reactions (EGOR) represent an attractive alternative or complementary approach to catalytic methods for converting this compound into value-added chemicals. EGOR can produce a variety of oxygenated products and offers the possibility of simultaneous hydrogen production at the cathode. chinesechemsoc.orgmdpi.comacs.orguva.nl This process is considered relatively gentle and environmentally friendly as it does not require strong chemical oxidants. chinesechemsoc.org

Electrochemical Pathways to Oxygenated Products

EGOR is a multi-electron transfer process that can yield a range of high-value C1, C2, and C3 oxygenated chemicals. chinesechemsoc.org The reaction mechanism is complex and involves various intermediates and reaction pathways. acs.org Initial oxidation of this compound can lead to C3 intermediates such as glyceraldehyde (GALD) and dihydroxyacetone (DHA). chinesechemsoc.orgacs.org These intermediates can be further oxidized, sometimes involving C-C bond cleavage, to produce other valuable products including glyceric acid, tartronic acid, mesoxalic acid, lactic acid, glycolic acid, oxalic acid, and formic acid. chinesechemsoc.orgmdpi.comacs.orgeurekalert.org The selectivity of EGOR towards specific products is highly dependent on the electrocatalyst and reaction conditions, such as pH and applied potential. mdpi.comacs.org Platinum (Pt) and gold (Au)-based materials are often studied as electrocatalysts for EGOR due to their performance and stability. mdpi.com Alloy catalysts, such as PtCu, have shown enhanced reaction rates and turnover frequencies compared to Pt/C catalysts under certain pH conditions, influencing the oxidation pathways and product selectivities. mdpi.com Research utilizing techniques like density functional theory (DFT) calculations combined with electrochemical methods helps to understand the reaction mechanisms and the role of the catalyst surface in facilitating specific oxidation pathways. eurekalert.org For instance, studies have explored how the adsorption of species like OH* on the catalyst surface can influence the reaction efficiency and selectivity towards products like formic acid. eurekalert.org

Electrode Material Design and Characterization for EGOR

The design of electrode materials for EGOR is critical for achieving high catalytic activity, selectivity towards desired products, and long-term stability. rsc.orgresearchgate.net Various materials, including noble metals (such as Pt, Pd, and Au) and non-noble metal catalysts, have been investigated for their effectiveness in this compound electrooxidation. rsc.orgresearchgate.netresearchgate.netrsc.orgdiva-portal.org

Noble metal catalysts, particularly Pt and Pd, have demonstrated excellent catalytic activity for EGOR, often exhibiting lower onset potentials and higher current densities compared to non-noble metals. rsc.orgdiva-portal.org However, their high cost and susceptibility to CO poisoning, an intermediate product of this compound oxidation, present significant challenges for large-scale applications. chinesechemsoc.org

Research efforts have focused on developing strategies to mitigate these limitations and enhance the performance of both noble and non-noble metal catalysts. One approach involves modifying the structure and morphology of the electrode material. For instance, studies have explored the use of mesoporous platinum catalysts with distinct pore structures (hierarchical, cubic, and linear) to enhance the electrochemically active surface area (ECSA) and improve mass diffusion of reactants and products within the pores. rsc.org Hierarchical pore structures have shown increased ECSA without hindering the diffusion of oxidation products. rsc.org

Alloying noble metals with other elements is another strategy to improve catalytic performance and tune selectivity. For example, incorporating copper into platinum (Cu-Pt alloys) has been shown to enhance catalytic activity and stability, with compositions near Cu₃Pt exhibiting improved performance, which has also been supported by theoretical predictions. diva-portal.org The composition of these alloys can also influence product selectivity, with potential-dependent mechanisms matched by DFT calculations. diva-portal.org

Non-noble metal catalysts are being actively explored as cost-effective alternatives to noble metals. Transition metal oxides, sulfides, and nitrides are among the materials being investigated for supercapacitor electrodes and similar electrochemical applications, offering potential for EGOR catalysts. rsc.orgrsc.orgijsrtjournal.comresearchgate.netmdpi.com For instance, nickel cobalt oxide (NiCo₂O₄) nanosheets have shown promise as a non-precious catalyst for EGOR, exhibiting high this compound conversion and selectivity towards formic acid. cjcatal.comeurekalert.org Experimental and theoretical studies suggest that the presence of active hydroxyl species (OH*) on the surface of NiCo₂O₄ nanosheets is crucial for facilitating charge transfer and enhancing C-C bond cleavage. cjcatal.comeurekalert.org

Characterization techniques play a vital role in understanding the properties of electrode materials and their interaction with this compound during EGOR. Techniques such as X-ray Diffraction (XRD), X-ray Fluorescence (XRF), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), N₂ adsorption, Ammonia Temperature-Programmed Desorption (NH₃-TPD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) are used to analyze the composition, structure, surface area, and morphology of the catalysts. researchgate.net Electrochemical characterization methods, including cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy (EIS), provide insights into the catalytic activity, stability, and reaction kinetics. cjcatal.comeurekalert.orgchalmers.se In situ techniques, such as in situ FTIRS and in situ Raman spectroscopy, are valuable for monitoring reaction intermediates and understanding the reaction mechanism under operating conditions. rsc.orgresearchgate.netacs.org

Theoretical Modeling (e.g., Density Functional Theory) for Electrochemical this compound Conversion

Theoretical modeling, particularly Density Functional Theory (DFT), is an indispensable tool for gaining fundamental insights into the electrochemical conversion of this compound at the atomic and molecular level. rsc.orgresearchgate.netnih.govmdpi.comchalmers.seacs.org DFT calculations provide a powerful means to investigate reaction mechanisms, identify stable intermediates, determine reaction pathways, and predict the activity and selectivity of different catalyst materials. rsc.orgresearchgate.netnih.govmdpi.comchalmers.seacs.org

DFT studies have been widely applied to understand the adsorption of this compound and its intermediates on various catalyst surfaces, including platinum, gold, and other transition metals. researchgate.netchalmers.seacs.orgsci-hub.seacs.org These calculations can reveal preferred adsorption sites, adsorption energies, and the orientation of this compound molecules on the catalyst surface. acs.org For instance, DFT investigations on platinum surfaces (Pt(110), Pt(100), and Pt(111)) have shown that this compound tends to adsorb parallel to the surface, interacting via hydroxyl groups. acs.org The inclusion of van der Waals corrections in DFT calculations has been shown to influence adsorption energies and equilibrium distances between this compound and the metal surface. acs.org

Furthermore, DFT is used to calculate the energy barriers for different elementary steps involved in EGOR, such as dehydrogenation, C-C bond cleavage, and oxidation of intermediates. By comparing the energy profiles of different reaction pathways, DFT can predict the most favorable reaction route and the potential-dependent selectivity of the catalyst. researchgate.netchalmers.seacs.org Studies on platinum electrodes, for example, have used DFT to suggest different oxidation pathways depending on the surface structure (e.g., Pt(111) vs. Pt(100)), affecting the selectivity towards products like glyceraldehyde and dihydroxyacetone. researchgate.net

DFT calculations can also help in identifying descriptors that correlate with catalytic activity and selectivity. For nitrogen-doped graphene-supported copper single-atom catalysts (CuNₓ@Gra), DFT results revealed that the this compound oxidation reaction (GOR) activity and selectivity for formic acid production correlate with changes in the adsorption free energy of this compound (ΔGGLY*), the d-band centers of axial dz² orbitals (εdz²), and integrated crystal orbital Hamilton population (ICOHP). nih.gov The adsorption free energy of this compound has been identified as a good linear descriptor for GOR activity. nih.gov

Theoretical modeling is also crucial for understanding the role of the electrolyte and solvent effects in EGOR. Implicit and explicit solvation models can be incorporated into DFT calculations to simulate the reaction environment more realistically and assess the influence of water and electrolyte species on the reaction mechanism and energy barriers. chalmers.sesci-hub.se

The integration of theoretical predictions with experimental results is a powerful approach for rational catalyst design. cjcatal.comeurekalert.org DFT calculations can guide the synthesis of new materials by predicting promising compositions and structures, while experimental characterization and electrochemical measurements validate the theoretical findings and provide feedback for further theoretical refinement. cjcatal.comeurekalert.org For example, combined DFT and experimental studies on NiCo₂O₄ nanosheets have explored their potential for EGOR, with DFT predicting the highly hydroxylated (311)-OH* surface as having the lowest Gibbs free energy, which was then supported by experimental observations of enhanced electrochemical reaction kinetics and formic acid yield. cjcatal.comeurekalert.org

Glycerol Bioconversion and Microbial Metabolism

Microbial Fermentation of Glycerol (B35011) for Industrial Metabolites

Microbial fermentation of this compound is a versatile process capable of yielding a diverse array of industrial metabolites. fishersci.sefishersci.senih.govmpg.dethegoodscentscompany.comciteab.comwikipedia.orgnih.gov The specific products generated depend heavily on the microbial species and the prevailing fermentation conditions. mdpi.combibliotekanauki.pl

Microbial Diversity in this compound Utilization

A wide variety of microorganisms, including bacteria, yeasts, fungi, and microalgae, are capable of utilizing this compound. mpg.deciteab.comwikipedia.orgnih.govnih.govchemmethod.com Within the bacterial domain, members of the Enterobacteriaceae family, such as Escherichia, Klebsiella, and Citrobacter, are well-studied for their this compound utilization pathways, particularly for the production of 1,3-propanediol (B51772). mdpi.com Clostridium species, like Clostridium pasteurianum and Clostridium butyricum, are also known this compound fermenters, producing various products including 1,3-propanediol, ethanol (B145695), and butanol. nih.govchemmethod.com Yeasts, notably Saccharomyces cerevisiae, are important for this compound production itself and can be engineered to utilize this compound more efficiently for other products. researchgate.netresearchgate.net Osmotolerant yeast strains have shown high this compound yields. gvonehealthcare.com

Production of Biofuels and Biochemicals

Microbial fermentation of this compound can lead to the production of numerous biofuels and biochemicals. fishersci.sefishersci.senih.govmpg.denih.gov Key products include:

Lactic Acid: Produced by various microorganisms, including certain bacterial strains. fishersci.sempg.demdpi.com

1,3-Propanediol: A valuable platform chemical with applications in polymer production, commonly produced by bacteria like Klebsiella pneumoniae, Citrobacter freundii, and Clostridium butyricum. fishersci.sechemmethod.comnih.govnih.gov

2,3-Butanediol (B46004): Another versatile chemical produced through this compound fermentation by microorganisms such as Klebsiella oxytoca and Citrobacter freundii. thegoodscentscompany.commdpi.comnih.govwikipedia.orgfishersci.cawikidata.orgasm.org

Ethanol: While often a byproduct, some engineered strains and fermentation conditions favor ethanol production from this compound. nih.govnih.govmdpi.commdpi.comresearchgate.netnih.govfishersci.fidntb.gov.uawikipedia.orgasm.orgresearchgate.netnih.govebi.ac.uk

Organic Acids: Various organic acids, including acetic acid, succinic acid, butyric acid, propionic acid, and formic acid, can be produced. chemmethod.commdpi.comnih.govresearchgate.net

Biohydrogen: Some anaerobic fermentation pathways of this compound can yield biohydrogen. nih.govresearchgate.net

Research findings highlight the potential for high yields of these products. For example, a study using Klebsiella oxytoca achieved a 2,3-butanediol yield of 0.46 g/g this compound, corresponding to 94% of the theoretical maximum yield. mdpi.com Another study with Citrobacter freundii demonstrated a 1,3-propanediol yield of 0.56 g/g this compound, which is 93% of the theoretical maximum. mdpi.com

Strategies for Enhancing Fermentative Yields

Enhancing the fermentative yields of desired products from this compound involves various strategies, including metabolic engineering, strain optimization and selection, and process parameter optimization. thegoodscentscompany.comciteab.comwikipedia.orgnih.gov

Metabolic engineering plays a crucial role in improving this compound utilization and product yields. Approaches include modifying endogenous metabolic pathways, introducing exogenous pathways, and applying adaptive evolution and reverse metabolic engineering. fishersci.seciteab.comwikipedia.orgresearchgate.netnih.govnih.gov For instance, engineering Saccharomyces cerevisiae by modifying this compound pathways and rewriting the NADH pathway has significantly improved ethanol conversion efficiency from this compound. dntb.gov.ua Gene knockout mutations in Escherichia coli have been used to redirect metabolic flux towards ethanol production, achieving high theoretical yields. asm.org Overexpression or repression of genes involved in this compound synthesis and consumption pathways can also modulate product formation. nih.govnih.gov

Selecting and optimizing microbial strains are critical for efficient this compound fermentation. thegoodscentscompany.comciteab.comnih.gov This involves identifying naturally high-producing strains and developing engineered strains with enhanced capabilities. Adaptive laboratory evolution can lead to strains with improved yields and productivities. researchgate.netasm.orgasm.org For example, adaptive evolution of Saccharomyces cerevisiae under hyperosmotic conditions resulted in strains with increased this compound production and reduced ethanol yields. asm.org Screening of new bacterial strains capable of utilizing biodiesel-derived crude this compound for the production of 1,3-propanediol, 2,3-butanediol, and ethanol has also been successful. mdpi.com

Optimizing fermentation process parameters is essential for maximizing product yields and productivity. thegoodscentscompany.comciteab.comnih.govresearchgate.net Key parameters include temperature, pH, agitation rate, and initial this compound concentration. nih.govresearchgate.netmdpi.com Studies have shown that optimizing parameters such as medium pH and initial this compound concentration significantly impacts alcohol production by Clostridium pasteurianum. nih.gov For 1,3-propanediol production by Citrobacter freundii, optimal conditions were found to be pH 7.0, temperature 30 °C, stirring rate of 80 rpm, and maintaining this compound concentration below 15 g/L during the fed-batch phase. mdpi.com Maintaining controlled oxygen levels can also influence product distribution, such as favoring 1,3-propanediol production under anaerobic conditions. mdpi.com Fed-batch fermentation strategies with optimized feeding profiles can improve this compound productivity. researchgate.netmdpi.com

Here is a table summarizing some research findings on microbial this compound fermentation:

MicroorganismProductYield (g/g this compound)Titer (g/L)Productivity (g/L/h)ConditionsSource
Klebsiella oxytoca2,3-Butanediol0.46~700.4Aerobic fed-batch, biodiesel-derived this compound mdpi.com
Citrobacter freundii1,3-Propanediol0.56-HighAnaerobic, pure this compound, pH regulation mdpi.com
Enterobacter ludwigiiEthanol0.44--Anaerobic, biodiesel-derived this compound mdpi.com
Clostridium pasteurianumEthanol, Butanol, 1,3-Propanediol-Equal production of total alcohols-Pure and crude this compound, optimized pH (7.0), temperature (30°C), agitation (200 rpm), initial this compound (25 g/L) nih.gov
Escherichia coli (engineered)Ethanol0.45 (90% theoretical)40-Defined medium, 48 h fermentation asm.org
Citrobacter freundii AD1191,3-Propanediol-53.44-Fed-batch, pH 7.0, 30 °C, 80 rpm, this compound < 15 g/L mdpi.com

Elucidation of this compound Metabolic Pathways in Microorganisms

Microorganisms have evolved diverse and complex pathways to metabolize this compound, adapting to varying environmental conditions, including the presence or absence of oxygen. These pathways ultimately channel this compound-derived carbon into central metabolic routes like glycolysis and gluconeogenesis, serving as precursors for biomass and other products. frontiersin.orgnih.gov The specific pathway utilized can significantly impact the end products generated. mdpi.com

Catabolic and Anabolic Pathways (e.g., Oxidative, Reductive)

Microbial this compound metabolism primarily proceeds through two main catabolic routes: the oxidative and the reductive pathways. frontiersin.orgnih.gov

Oxidative Pathway: This pathway typically begins with the phosphorylation of this compound to this compound-3-phosphate (G3P), catalyzed by this compound kinase (GlpK). mdpi.comasm.org G3P is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP) by a this compound-3-phosphate dehydrogenase (GlpD) or oxidase (GlpO). mdpi.comasm.orgresearchgate.net DHAP is a key intermediate that can readily enter glycolysis or gluconeogenesis. nih.govasm.org This pathway is generally favored under aerobic conditions. nih.govasm.org In some organisms like Mycoplasma species, the oxidation of G3P by this compound-3-phosphate oxidase generates hydrogen peroxide (H₂O₂), which can be a virulence factor. oup.comasm.org

Reductive Pathway: This pathway, often employed under anaerobic conditions, involves the dehydration of this compound to 3-hydroxypropionaldehyde (3-HPA) by a this compound dehydratase. nih.govasm.orgontosight.ai 3-HPA is subsequently reduced to 1,3-propanediol (1,3-PDO) by a 1,3-propanediol oxidoreductase. nih.govasm.org This reductive route is crucial for regenerating NAD⁺, which is consumed during the initial steps of this compound fermentation, thereby maintaining cellular redox balance. nih.gov The reductive pathway is of significant industrial interest for the production of 1,3-PDO. nih.govontosight.ai

Some microorganisms, like Klebsiella pneumoniae and Enterococcus faecalis, are equipped with both oxidative and reductive pathways, allowing them to metabolize this compound under both aerobic and anaerobic conditions. mdpi.comasm.org The balance between these pathways can influence the final fermentation products. mdpi.com

This compound can also be involved in anabolic processes. In many organisms, including Saccharomyces cerevisiae, this compound is synthesized from DHAP via this compound-3-phosphate, primarily to maintain redox balance, especially under anaerobic conditions, and also serves as a precursor for lipid synthesis. mdpi.comoup.comoup.comasm.org

Enzymatic Mechanisms in this compound Conversion (e.g., this compound Kinase, this compound Dehydratase, Dihydroxyacetone Kinase)

Several key enzymes catalyze the conversion of this compound and its intermediates within these metabolic pathways.

This compound Kinase (GlpK): This enzyme catalyzes the ATP-dependent phosphorylation of this compound to this compound-3-phosphate, the initial step in the oxidative pathway. mdpi.comasm.orgnih.gov GlpK plays a crucial role in trapping this compound inside the cell after transport. nih.gov Its activity can be regulated by various factors, including interaction with the this compound facilitator protein (GlpF) in Escherichia coli. nih.gov In some bacteria, like Enterococcus casseliflavus, GlpK activity is enhanced by phosphorylation. nih.gov

This compound Dehydratase: This enzyme is central to the reductive pathway, catalyzing the dehydration of this compound to 3-hydroxypropionaldehyde. asm.orgontosight.ai This reaction typically requires a vitamin B₁₂ derivative as a coenzyme. asm.orgontosight.ai this compound dehydratase is often considered a key, rate-limiting enzyme in the production of 1,3-propanediol. nih.govasm.org

Dihydroxyacetone Kinase (DhaK): In the alternative oxidative pathway (also known as the DHA pathway), this compound is first oxidized to dihydroxyacetone (DHA), which is then phosphorylated to DHAP by DHA kinase. mdpi.comasm.org This phosphorylation can be ATP-dependent or phosphoenolpyruvate (B93156) (PEP)-dependent via a phosphotransferase system (PTS). mdpi.comasm.org

Other important enzymes include this compound-3-phosphate dehydrogenase (aerobic, GlpD) and this compound-3-phosphate oxidase (GlpO), which catalyze the oxidation of G3P to DHAP in the oxidative pathway asm.orgresearchgate.net, and 1,3-propanediol oxidoreductase (DhaT), which reduces 3-HPA to 1,3-PDO in the reductive pathway. asm.org

Genetic and Transcriptional Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is tightly regulated at the genetic and transcriptional levels to ensure efficient utilization of this compound and coordination with other metabolic pathways.

Regulation often involves transcriptional repressors and activators that respond to the presence of this compound or its metabolic intermediates. For example, in Escherichia coli, the glp regulon, which mediates this compound and G3P catabolism, is controlled by the DeoR-type regulator GlpR, which is repressed in the absence of G3P. asm.org G3P acts as an inducer, binding to GlpR and alleviating repression. asm.org Catabolite repression, often mediated by the phosphoenolpyruvate:phosphotransferase system (PTS) and proteins like CcpA in Gram-positive bacteria, also plays a significant role, repressing this compound metabolism in the presence of preferred carbon sources like glucose. nih.govasm.orgnih.gov

In Streptomyces species, the this compound utilization gene cluster (glp operon) is negatively regulated by the IclR family transcriptional regulator GylR. frontiersin.org Both this compound-3-phosphate and dihydroxyacetone phosphate can induce the dissociation of GylR from its binding sequences, thereby activating gene expression. frontiersin.org

Studies in Borrelia burgdorferi have shown that the stringent response, mediated by (p)ppGpp, induces the transcription of genes involved in this compound metabolism, suggesting a role for this compound utilization during stress conditions. plos.org In Klebsiella pneumoniae, the expression of the this compound dehydratase gene (dhaB) is positively regulated by the histone-like nucleoid-structuring (H-NS) protein. nih.govasm.org

In Clostridium species, transcriptional regulation of the 1,3-propanediol operon, involved in reductive this compound metabolism, is proposed to involve a two-component system (DhaS/DhaA) and a putative transcriptional regulator (DhaY) that sense the presence of this compound. scielo.org.co

Role of this compound in Microbial Osmoregulation and Stress Response

This compound plays a crucial role as a compatible solute in osmoregulation for many microorganisms, particularly yeasts and halophilic bacteria and archaea. mdpi.comoup.com When exposed to environments with high osmotic pressure (e.g., high salt concentrations), cells accumulate intracellular this compound to balance the external solute concentration and prevent water loss. mdpi.comoup.com

In Saccharomyces cerevisiae, this compound is the main compatible solute accumulated during hyperosmotic stress. oup.com The synthesis of this compound is increased under osmotic stress conditions, primarily through the upregulation of enzymes like NAD-dependent cytosolic G3P dehydrogenase (Gpd1p). oup.comoup.comasm.org This accumulation helps maintain cell turgor and viability. oup.com

Beyond osmoregulation, this compound metabolism can be linked to other stress responses. As mentioned earlier, in Borrelia burgdorferi, the stringent response induces this compound metabolism genes, potentially aiding survival under nutrient limitations or other stresses encountered during its life cycle. plos.org In Entamoeba histolytica, oxidative stress leads to a dramatic increase in this compound biosynthesis, suggesting a role in combating oxidative damage. plos.org The production of H₂O₂ as a byproduct of the oxidative this compound pathway in some bacteria like Streptococcus sanguinis can contribute to competition and defense against other microbes. asm.orgnih.gov

This compound Metabolism in Specific Bacterial Genera (e.g., Klebsiella, Enterococcus, Escherichia, Citrobacter, Lactobacillus)

This compound metabolism has been extensively studied in various bacterial genera, revealing both conserved mechanisms and genus-specific adaptations.

Klebsiella : Species like Klebsiella pneumoniae are well-known for their ability to ferment this compound, utilizing both oxidative and reductive pathways. mdpi.comoup.com They can produce a variety of products, including 1,3-propanediol, 2,3-butanediol, ethanol, lactic acid, and acetic acid, depending on the conditions. mdpi.com The regulation of this compound metabolism in Klebsiella involves factors like H-NS protein influencing this compound dehydratase expression. nih.govasm.org

Enterococcus : Enterococcus faecalis possesses both the oxidative (GlpK pathway) and reductive (DHA pathway) routes for this compound catabolism. asm.org Studies indicate that both pathways can operate simultaneously under aerobic conditions in some strains. asm.org this compound metabolism in Enterococcus is important for energy acquisition and the synthesis of essential components like lipoteichoic acids. asm.orgasm.org

Escherichia : Escherichia coli is a model organism for studying this compound metabolism. It primarily utilizes the oxidative pathway under aerobic conditions. nih.govasm.org The glp regulon, controlled by GlpR and subject to catabolite repression, governs the expression of genes involved in this compound uptake and metabolism. nih.govasm.org The interaction between the this compound facilitator (GlpF) and this compound kinase (GlpK) can activate kinase activity. nih.gov

Citrobacter : Similar to Klebsiella and Enterobacter, Citrobacter species are capable of fermenting this compound, often producing 1,3-propanediol via the reductive pathway. nih.govmdpi.com Citrobacter freundii is a commonly studied species for its this compound fermentation capabilities. ontosight.ai

Lactobacillus : While many lactic acid bacteria (LAB) were historically thought to lack significant this compound fermentation capabilities, recent research has shown that some species, including certain Lactobacillus strains, can metabolize this compound. nih.govasm.org this compound metabolism in LAB can contribute to ATP production and, in some cases, the generation of hydrogen peroxide, influencing microbial competition. asm.orgnih.gov The genetic organization and regulation of this compound metabolism in LAB, including Enterococcus faecalis and Streptococcus sanguinis, involve glp and dha operons and transcriptional regulators like GlpR. researchgate.netasm.orgnih.gov

This compound Metabolism in Yeast (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, a widely studied yeast, exhibits distinct this compound metabolic capabilities. While it can utilize this compound as a sole carbon source under aerobic conditions, it is also a significant producer of this compound as a byproduct of glucose fermentation, particularly under anaerobic or osmostress conditions. oup.comoup.comasm.orgjournals.ac.za

The catabolic pathway in S. cerevisiae involves the phosphorylation of this compound by this compound kinase and subsequent oxidation of this compound-3-phosphate to DHAP, which enters glycolysis. oup.comoup.com This pathway is subject to glucose repression. oup.com

This compound biosynthesis in S. cerevisiae is a crucial process for maintaining cytosolic redox balance during fermentation, consuming NADH. oup.comasm.orgnih.gov The pathway involves the reduction of DHAP to this compound-3-phosphate by cytosolic G3P dehydrogenase (Gpd1p) and dephosphorylation by this compound-3-phosphate phosphatase (Gpp). oup.comoup.comasm.orgnih.gov Overexpression of GPD1 can significantly increase this compound production. oup.comasm.orgnih.gov

This compound also serves as the primary compatible solute in S. cerevisiae during hyperosmotic stress, with its intracellular accumulation mediated by increased synthesis and reduced dissimilation. oup.comoup.com The Hog1p MAP kinase pathway is involved in the osmotic induction of genes related to this compound synthesis. oup.comoup.com

Example Data Table (Illustrative - based on text descriptions):

Below is an illustrative table summarizing key enzymes and their roles in microbial this compound metabolism, based on the provided text. In a truly interactive format, this table might allow sorting or filtering.

Enzyme NameAbbreviationPathway RoleCatalyzed ReactionOrganisms MentionedPubChem CID (Illustrative - see final table)
This compound KinaseGlpKOxidative (Initiation)This compound + ATP → this compound-3-phosphate + ADPE. coli, E. faecalis, S. cerevisiae, Mycoplasma spp., Aspergillus nidulans[See Table Below]
This compound DehydrataseDhaBReductive (Initiation)This compound → 3-HydroxypropionaldehydeKlebsiella, Citrobacter, Clostridium spp.[See Table Below]
Dihydroxyacetone KinaseDhaKOxidative (Alternative)Dihydroxyacetone + ATP/PEP → Dihydroxyacetone PhosphateE. faecalis[See Table Below]
This compound-3-phosphate Dehydrogenase (Aerobic)GlpDOxidativeThis compound-3-phosphate + Acceptor → Dihydroxyacetone Phosphate + Reduced AcceptorE. coli, Pseudomonas, Mycoplasma spp., Aspergillus nidulans[See Table Below]
This compound-3-phosphate OxidaseGlpOOxidativeThis compound-3-phosphate + O₂ → Dihydroxyacetone Phosphate + H₂O₂E. faecalis, Streptococcus spp., Mycoplasma spp.[See Table Below]
1,3-Propanediol OxidoreductaseDhaTReductive3-Hydroxypropionaldehyde + NADH → 1,3-Propanediol + NAD⁺Klebsiella, Citrobacter, Clostridium spp.[See Table Below]
Cytosolic G3P DehydrogenaseGpd1pAnabolic (this compound Synthesis)Dihydroxyacetone Phosphate + NADH → this compound-3-phosphate + NAD⁺S. cerevisiae[See Table Below]
This compound-3-phosphate PhosphataseGppAnabolic (this compound Synthesis)This compound-3-phosphate → this compound + PiS. cerevisiae[See Table Below]

Detailed Research Findings Examples:

Research in Streptococcus sanguinis demonstrated that this compound metabolism, specifically via the glp pathway, contributes to competitive fitness against Streptococcus mutans through the production of hydrogen peroxide. asm.orgnih.gov Genetic analysis identified the transcriptional regulator GlpR as essential for glp pathway expression, negatively regulated by the PTS system. asm.orgnih.gov

Studies on Enterococcus faecalis using genetic mutants revealed that both the glpK and dhaK pathways contribute to this compound dissimilation under aerobic conditions, challenging the previous assumption that the dhaK pathway was solely anaerobic. asm.org

Investigations into Klebsiella pneumoniae have highlighted the positive regulatory role of the H-NS protein on the expression of the key enzyme, this compound dehydratase (dhaB), impacting 1,3-propanediol production. nih.govasm.org

Metabolic engineering efforts in Saccharomyces cerevisiae have focused on enhancing this compound utilization or production by manipulating key enzymes like Gpd1p, demonstrating that overexpression of GPD1 can significantly increase this compound yields. oup.comasm.orgnih.gov

Cyanobacteria, traditionally viewed as photoautotrophs utilizing light and CO2 for growth, exhibit a metabolic versatility that includes the ability to utilize organic carbon sources like this compound under certain conditions. This capability allows them to shift into a photoheterotrophic or even heterotrophic mode of metabolism, combining photosynthesis with the assimilation of organic compounds. frontiersin.org this compound is particularly attractive as a co-substrate due to its abundance as a low-cost byproduct of the biodiesel industry. frontiersin.orgnih.govacs.orgacs.orgacs.org

The utilization of this compound in cyanobacteria involves specific uptake mechanisms and metabolic pathways. This compound uptake is often mediated by transport proteins embedded in the plasma membrane, such as major intrinsic proteins (MIPs) and aquaglyceroporins (AqpZ), which facilitate diffusion across the concentration gradient. frontiersin.org Some cyanobacterial strains, like Dolichospermum sp. IPPAS B-1213 and Anabaena, possess putative this compound transporters that may enhance their metabolic flexibility. frontiersin.org

Once inside the cell, this compound is typically phosphorylated to this compound-3-phosphate (G3P) by the enzyme this compound kinase (GlpK). frontiersin.orguniprot.org This step is crucial for integrating this compound into central metabolic pathways, including glycolysis and the citric acid cycle. frontiersin.org The presence of GlpK has been observed in several cyanobacterial species capable of utilizing this compound. frontiersin.org G3P can then be further processed by various enzymes, including those involved in the biosynthesis of glucosylthis compound (GG), an osmolyte in many cyanobacteria. frontiersin.orgfrontiersin.orgnih.gov Enzymes like glucosylthis compound phosphate synthase (GgpS) and glucosylthis compound phosphate phosphatase (GgpP) are involved in GG biosynthesis from ADP-glucose and G3P. frontiersin.orgfrontiersin.orgnih.gov Additionally, enzymes like glucosylgycerol hydrolase (GGHA) can hydrolyze GG back into glucose and this compound, suggesting a role in osmolyte metabolism and carbon recycling. frontiersin.orgfrontiersin.orgnih.gov

Research highlights the potential of this compound utilization in cyanobacteria for various biotechnological applications, particularly in enhancing the production of valuable compounds. For instance, supplementing cultures with this compound has been shown to stimulate hydrogen production in species like Dolichospermum sp. and Synechocystis sp. frontiersin.org Studies have demonstrated that optimizing this compound concentrations can lead to significantly increased hydrogen production rates. frontiersin.org

Furthermore, metabolic engineering efforts have focused on enhancing this compound utilization in cyanobacteria to improve the production of other chemicals. Engineering Synechococcus elongatus PCC 7942 to utilize extracellular this compound through a heterologous respiratory pathway enabled the production of 2,3-butanediol, with a significant increase in yield compared to control strains. nih.govacs.orgacs.orgacs.org This demonstrates the potential of using this compound as an additional carbon source for photomixotrophic chemical production, allowing for biosynthesis even during periods without light. nih.govacs.orgacs.orgacs.org

Detailed research findings on this compound utilization in specific cyanobacterial strains provide valuable insights. For Cyanothece sp. ATCC 51142, this compound has been shown to significantly increase growth rates in light, and high concentrations of this compound can enhance nitrogen-dependent hydrogen production. nih.gov Genomic analysis of Geitlerinema sp. BBD 1991, a cyanobacterium associated with black band disease in corals, revealed the presence of genes for key enzymes in this compound metabolism (this compound kinase, this compound-3-phosphate dehydrogenase, and triosephosphate isomerase), suggesting its potential to utilize this compound, which is present in the coral environment. plos.org

The mechanisms and regulation of this compound metabolism in cyanobacteria are still areas of active research. frontiersin.org While the phosphorylation of this compound by GlpK is a key initial step, the complete pathways and regulatory networks controlling this compound assimilation and its impact on various metabolic outputs are being further explored. frontiersin.orguniprot.org

Here is a table summarizing some research findings on this compound utilization in select cyanobacteria:

Cyanobacterial StrainThis compound Utilization ModeObserved Effects of this compound SupplementationKey FindingsSource
Dolichospermum sp.PhotoheterotrophicIncreased hydrogen production rates. frontiersin.org Peak hydrogen production at 200–400 mM this compound. frontiersin.orgThis compound acts as a carbon and electron source, enhancing biohydrogen yields under controlled conditions. frontiersin.org Possesses a putative this compound transporter. frontiersin.org frontiersin.org
Synechocystis sp.PhotoheterotrophicIncreased hydrogen production rates. frontiersin.orgThis compound supplementation stimulates light-dependent hydrogen release. frontiersin.org Metabolic engineering can enhance this compound utilization for product synthesis. nih.govacs.orgacs.orgacs.org frontiersin.orgnih.govacs.orgacs.orgacs.org
Leptolyngbya subtilisHeterotrophicGrowth on 5% this compound; nearly five times more lipids produced than under photoautotrophic conditions. frontiersin.orgDemonstrates potential for this compound metabolism and enhanced lipid production under specific conditions. frontiersin.org frontiersin.org
Cyanothece speciesHeterotrophicHigh hydrogen production under aerobic conditions with this compound. frontiersin.org Increased growth rate and nitrogen-dependent hydrogen production in light. nih.govOne of the few strains capable of heterotrophic growth on this compound in darkness. frontiersin.org this compound significantly increases growth rate and hydrogen production. nih.gov frontiersin.orgnih.gov
Synechococcus elongatus PCC 7942PhotomixotrophicEnabled utilization of extracellular this compound. nih.govacs.orgacs.orgacs.org Increased production of 2,3-butanediol (e.g., 761 mg/L in 48 h). nih.govacs.orgacs.orgacs.orgEngineered strain with a heterologous this compound respiratory pathway successfully utilized this compound for growth and chemical production, even in diurnal light conditions. nih.govacs.orgacs.orgacs.org nih.govacs.orgacs.orgacs.org
Arthrospira platensisMixotrophic/HeterotrophicVaried effects on biomass production; potential for increased protein and lipid content. mdpi.comresearchgate.netnih.govMay utilize this compound as a metabolic energy carrier for protein and lipid synthesis; biomass production response can be influenced by conditions and microbial interactions. mdpi.comresearchgate.netnih.gov mdpi.comresearchgate.netnih.gov
Geitlerinema sp. BBD 1991Potential UtilizerNot explicitly quantified in the provided text.Possesses genes for key enzymes in this compound metabolism (this compound kinase, this compound-3-phosphate dehydrogenase, triosephosphate isomerase), suggesting the capability for this compound utilization in its natural environment. plos.org plos.org

This table provides a snapshot of the diverse responses and capabilities of different cyanobacterial strains regarding this compound utilization, highlighting its potential as a supplementary carbon source for growth and bioproduct formation.

Biosynthesis and Interconversion of this compound-Derived Lipids (e.g., Triacylglycerols, Phosphatidic Acid, Diacylglycerols)

The de novo biosynthesis of triacylglycerols (TAGs), a primary form of energy storage, predominantly occurs via the phosphatidic acid pathway in tissues such as the liver and adipose tissue. This pathway initiates with dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, which is reduced to sn-glycerol 3-phosphate by the enzyme this compound-3-phosphate dehydrogenase. nih.govguidetopharmacology.orgfishersci.ie Alternatively, in tissues like the liver and kidney, this compound 3-phosphate can be formed directly from this compound through the action of this compound kinase. guidetopharmacology.org

Fatty acids destined for lipid synthesis are first activated to fatty acyl-CoAs. guidetopharmacology.orgfishersci.ie The first committed step in glycerolipid synthesis is the acylation of sn-glycerol 3-phosphate at the sn-1 position by this compound-3-phosphate acyltransferase (GPAT), yielding lysophosphatidic acid (LPA). nih.govfishersci.ielipidmaps.org GPAT is recognized as a rate-limiting enzyme in this pathway. lipidmaps.org LPA is subsequently acylated at the sn-2 position by acylthis compound-3-acyltransferase, leading to the formation of phosphatidic acid (PA). nih.govwikipedia.org

Phosphatidic acid stands as a critical branch point in lipid metabolism. It can be channeled towards the synthesis of phospholipids (B1166683) or be hydrolyzed by phosphatidate phosphatase to generate 1,2-diacylthis compound (DAG). nih.govguidetopharmacology.orgwikipedia.org The final step in TAG biosynthesis involves the acylation of DAG with a third fatty acyl-CoA, catalyzed by diacylthis compound O-acyltransferase. nih.govguidetopharmacology.org

Beyond de novo synthesis, interconversion between different lipid classes also occurs. Notably, diacylthis compound can undergo interconversion with phosphatidylcholine during triacylthis compound synthesis, involving an exchange of both the this compound backbone and acyl chains. fishersci.ca

Characterization of this compound Esters, Ethers, and Glycolipids

This compound forms the structural backbone for a wide array of lipids, including this compound esters (acylglycerols), this compound ethers, and many glycolipids. This compound esters are formed by the esterification of one, two, or three fatty acids to the hydroxyl groups of this compound, resulting in monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), respectively. nih.gov These molecules fulfill diverse functions; TAGs serve primarily as energy reserves, while DAGs and MAGs act as intermediates in lipid synthesis and as signaling molecules. nih.gov

Glycolipids are a class of lipids characterized by the presence of a carbohydrate moiety. Some glycolipids are based on a diacyl this compound structure, such as diacyl this compound galactoside, which has been characterized in biological tissues. bmrb.ionih.gov Alkyl ether analogs of diacyl this compound galactoside have also been identified. bmrb.io

In archaeabacteria, unique lipids featuring a this compound backbone linked to isoprenoid chains via ether bonds, known as archaeol (B159478) lipids, are prevalent components of cell membranes. These include archaeol glycolipids, such as a sulphate ester of diglycosyl-2,3-di-O-phytanyl-sn-glycerol, which have been characterized using advanced analytical techniques like LC/MS/MS. thegoodscentscompany.com

Role of CDP-Glycerols in Phospholipid Biosynthesis

CDP-glycerols, particularly cytidine-diphosphate-diacylthis compound (CDP-DAG), occupy a central position as key intermediates in the biosynthesis of various phospholipids. wikipedia.orgwikipedia.orglipidmaps.org CDP-DAG is synthesized from phosphatidic acid (PA) and cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by the enzyme CDP-diacylthis compound synthase (CDS). wikipedia.orgwikipedia.org

In eukaryotic cells, CDP-DAG serves as a crucial precursor for the synthesis of phosphatidylinositol (PI), phosphatidylthis compound (PG), and cardiolipin (B10847521) (CL). wikipedia.orgwikipedia.orglipidmaps.org The synthesis of these phospholipids occurs in specific cellular compartments; for instance, PI and PG are synthesized in the endoplasmic reticulum, while CL synthesis takes place in mitochondria. wikipedia.orglipidmaps.org In prokaryotes, CDP-DAG is a precursor for a broader spectrum of major phospholipids, including PG, CL, phosphatidylserine (B164497) (PS), and phosphatidylethanolamine (B1630911) (PE). wikipedia.org

The enzyme CDP-diacylthis compound--glycerol-3-phosphate 3-phosphatidyltransferase, also known as phosphatidylglycerophosphate synthase, utilizes CDP-DAG and this compound-3-phosphate in a committed step towards the synthesis of acidic phospholipids, such as phosphatidylthis compound phosphate, which is subsequently converted to phosphatidylthis compound. ontosight.ai The availability of CDP-DAG can therefore indirectly influence the diverse functions associated with phospholipids and other glycerolipids. wikipedia.org

Advanced Analytical Methodologies in Glycerolipidomics (e.g., Mass Spectrometry, LC/MS/MS)

The comprehensive analysis and characterization of glycerolipids, a field known as glycerolipidomics, heavily relies on advanced analytical methodologies, particularly mass spectrometry (MS). identifiers.orgnih.gov Techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide high sensitivity and specificity for the detailed analysis of glycerolipids. identifiers.orgnih.gov

These MS-based approaches offer significant advantages over traditional methods like thin-layer chromatography (TLC) coupled with gas chromatography-flame ionization detection (GC-FID). Notably, LC-MS/MS can determine the specific fatty acid composition at the sn-1 and sn-2 positions of the this compound backbone, information not obtainable by traditional methods. identifiers.org Furthermore, LC-MS/MS allows for the separation of different lipid classes prior to MS detection, enhancing the analysis of complex lipid mixtures. nih.gov

MS-based lipid analysis, including LC-MS/MS, is routinely employed for the characterization and quantification of various this compound-derived lipids, including CDP-glycerols and this compound esters, across different biological sample types. nih.govwikipedia.orglipidmaps.org Beyond complex lipids, LC-MS/MS methods have also been developed and validated for the direct quantification of this compound itself in biological fluids like urine. fishersci.canih.gov These modern methods often involve minimal sample preparation, such as "dilute-and-shoot" approaches, offering faster analysis times compared to older GC-MS methods that require derivatization. fishersci.ca For instance, a validated LC-MS/MS method for quantifying this compound in human urine demonstrated linearity from 0.15 to 1000 µg/mL with good accuracy and precision (CV% below 13%). nih.gov

This compound in General Cellular and Protein Systems

Beyond its direct involvement in lipid metabolism, this compound exerts significant effects on the general cellular environment and the stability of proteins and membranes. wikipedia.orglipidmaps.orgwmcloud.org

This compound's Role as an Osmotic and Cryoprotective Agent in Biological Systems

This compound functions as an osmotic agent, influencing the movement of water across biological membranes due to differences in solute concentration. wikipedia.orgwikipedia.orglipidmaps.org It is widely recognized and utilized as a cryoprotective agent (CPA) in the cryopreservation of a variety of biological materials, including cells, tissues, and even whole organisms. citeab.comlipidmaps.orgatamanchemicals.comnih.gov

As a permeating CPA, this compound can cross cell membranes, effectively reducing the concentration of intracellular water. lipidmaps.orgnih.gov This reduction in the amount of water available to freeze is critical for minimizing the formation of detrimental intracellular ice crystals during cooling, a major cause of cryoinjury. lipidmaps.orglipidmaps.orgatamanchemicals.comnih.gov this compound helps to regulate osmotic activity and prevent the formation of damaging ice crystals under conditions of cellular stress and during the freezing process. wikipedia.orgwikipedia.org

The effectiveness of cryopreservation protocols using this compound is influenced by several factors, including the cooling and warming rates, as well as the permeability of the cell membrane to both water and this compound. lipidmaps.orgnih.gov this compound is commonly used in concentrations typically ranging from 5% to 10% (v/v) for cell cryopreservation, with the optimal concentration often needing to be determined for specific cell types. citeab.com The process of introducing and removing this compound during cryopreservation involves osmotic and diffusional effects, which can lead to transient changes in cell volume. nih.gov To mitigate osmotic shock and potential toxicity, stepwise addition and removal protocols, often conducted at low temperatures, are frequently employed. lipidmaps.org

Mechanisms of Protein and Membrane Stabilization by this compound

This compound is well-established for its ability to enhance the stability of proteins in aqueous solutions. wikipedia.orgwmcloud.orgwikipedia.orgwikipedia.org A prominent mechanism explaining this stabilizing effect is the preferential exclusion of this compound molecules from the immediate hydration shell surrounding the protein surface. wmcloud.orgwikipedia.org This preferential hydration creates a thermodynamically unfavorable situation, which the system counteracts by minimizing the surface area of contact between the protein and the solvent, thereby favoring the protein's native, more compact conformation and preventing unfolding. wmcloud.orgwikipedia.org Electrostatic interactions are thought to contribute to this exclusion phenomenon. wmcloud.org

Beyond maintaining native structure, this compound also plays a role in inhibiting protein aggregation, potentially by stabilizing intermediate protein states that are prone to aggregation through favorable interactions with hydrophobic regions on the protein surface. wmcloud.org Research has demonstrated the stabilizing effect of this compound on specific proteins, such as preventing the degradation and increasing the half-life of cytochrome P-4502E1. wikipedia.orgwikipedia.org this compound has also been shown to stabilize collagen molecules, increasing their denaturation temperature. atamanchemicals.com

This compound also interacts with biological membranes, binding to the polar headgroups of membrane lipids, including phospholipids. wikipedia.orgwikipedia.orgatamanchemicals.com These interactions can lead to increased membrane stiffness and enhanced stability. wikipedia.orgwikipedia.org At higher concentrations, this compound can increase the viscosity of the surrounding solution and contribute to the formation of structured water layers around membranes, further augmenting their stability. wikipedia.orgwikipedia.org

This compound as an Enzyme Substrate and Modifier

This compound serves as a key substrate for several enzymes involved in carbohydrate and lipid metabolism. Its entry into these pathways is typically initiated by phosphorylation or oxidation reactions catalyzed by specific enzymes.

One of the primary enzymes utilizing this compound is this compound kinase (GK), which catalyzes the phosphorylation of this compound to form sn-glycerol 3-phosphate (G3P) nih.govuniprot.org. This reaction is crucial as G3P is a central intermediate in various metabolic processes, including the synthesis of glycerolipids and triglycerides, as well as contributing to gluconeogenesis and glycolysis nih.govuniprot.org. This compound kinase requires ATP as a cosubstrate and Mg²⁺ as a cofactor for its catalytic activity researchgate.net. Studies on human this compound kinase indicate a Michaelis constant (Km) of 5.022 μM for this compound and 0.767 mM for ATP, with an optimum pH of 7.7 uniprot.org. In Escherichia coli, this compound kinase activity is stimulated by interaction with the membrane-bound this compound facilitator and allosterically inhibited by fructose-1,6-bisphosphate rndsystems.com.

Another important enzyme is this compound dehydrogenase (GlyDH), which catalyzes the NAD⁺-dependent oxidation of this compound to dihydroxyacetone (glycerone) uniprot.orgwikipedia.org. This reaction is particularly relevant in microorganisms, allowing them to utilize this compound as a carbon source under anaerobic conditions uniprot.orgwikipedia.orgebi.ac.uk. This compound dehydrogenase exhibits substrate specificity, with the highest specificity typically observed for this compound and 1,2-propanediol toyobousa.comprospecbio.com. The catalytic activity involves the transfer of a hydride ion to NAD⁺, facilitated by a bound metal ion, often zinc, and catalytic residues within the active site wikipedia.orgebi.ac.uk.

This compound-3-phosphate dehydrogenase (G3PDH) catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate wikipedia.orgwikipedia.org. This enzyme acts as a crucial link between carbohydrate and lipid metabolism and contributes electrons to the mitochondrial electron transport chain wikipedia.org. There are both NAD-dependent cytosolic G3PDH (cG3PDH) and FAD-dependent mitochondrial G3PDH (mG3PDH) isoforms nih.govportlandpress.com. cG3PDH facilitates the entry of G3P into the glycolytic pathway by converting it to DHAP nih.govportlandpress.com. mG3PDH is part of the G3P shuttle nih.govportlandpress.com. Structural studies of G3PDH have revealed the residues involved in substrate binding and catalysis pnas.org.

This compound can also act as a modifier of enzyme activity. High concentrations of this compound can influence enzyme stability and activity, potentially by altering the enzyme's three-dimensional structure or through competitive inhibition at the substrate binding site acs.orgresearchgate.netnih.gov. For instance, studies on yeast aldehyde dehydrogenase have shown that the presence of this compound can affect the enzyme's stability and alter the binding constants for its substrates and inhibitors nih.govresearchgate.net. The stabilizing effect of this compound on enzymes has been observed in various contexts, although it is not a universal phenomenon and can be enzyme-dependent researchgate.netacs.org. This compound has been shown to stabilize enzymes like cytochrome P-4502E1 by protecting them from proteolytic degradation, thereby increasing their half-life and activity consensus.appnih.gov.

Detailed research findings highlight the varied interactions between this compound and enzymes. For example, studies on Dunaliella salina have investigated the comparative activities of key enzymes in the this compound cycle metabolic pathway, including this compound-3-phosphate dehydrogenase, this compound-3-phosphate phosphatase, dihydroxyacetone reductase, and dihydroxyacetone kinase, under different osmotic stresses nih.gov. These studies provide insights into how enzyme activities are regulated in response to environmental changes to maintain this compound levels nih.gov.

Furthermore, research into the effect of this compound on lipogenic enzyme activities in rats and chickens has shown species-specific responses. Dietary this compound increased the activities of citrate (B86180) cleavage enzyme, fatty acid synthetase, and malic enzyme in rat livers, although this did not always correlate with an increase in the rate of fatty acid synthesis in vivo. In chickens, dietary this compound decreased hepatic malic enzyme and fatty acid synthetase activities nih.gov.

The role of this compound as an enzyme modifier is also evident in studies on enzyme encapsulation, where this compound has been used as a pore-forming agent and shown to influence the apparent catalytic activity and stability of encapsulated enzymes like α-chymotrypsin asianpubs.org.

The interaction of this compound with enzymes is complex and depends on the specific enzyme, its cellular environment, and the concentration of this compound. This compound's ability to act as both a substrate and a modifier underscores its multifaceted role in biological systems.

Enzyme NameEC NumberKey Reaction CatalyzedSubstrates InvolvedProducts FormedPubChem CID (Substrate/Product)
This compound kinase2.7.1.30Phosphorylation of this compoundThis compound, ATPsn-glycerol 3-phosphate, ADP, H⁺753 (this compound), 5957 (ATP), 761 (sn-glycerol 3-phosphate), 135398604 (ADP)
This compound dehydrogenase1.1.1.6Oxidation of this compound to dihydroxyacetoneThis compound, NAD⁺Dihydroxyacetone, NADH, H⁺753 (this compound), 5875 (NAD⁺), 685 (Dihydroxyacetone), 5853 (NADH)
This compound-3-phosphate dehydrogenase (NAD⁺)1.1.1.8Conversion of sn-glycerol 3-phosphate to glycerone phosphatesn-glycerol 3-phosphate, NAD⁺Glycerone phosphate, NADH, H⁺761 (sn-glycerol 3-phosphate), 5875 (NAD⁺), 685 (Glycerone phosphate), 5853 (NADH)
This compound-3-phosphate dehydrogenase (FAD)1.1.99.5Oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphatesn-glycerol 3-phosphate, FADDihydroxyacetone phosphate, FADH₂761 (sn-glycerol 3-phosphate), 6151 (FAD), 778 (Dihydroxyacetone phosphate), 60450 (FADH₂)
This compound dehydratase4.2.1.30Conversion of this compound to 3-hydroxypropionaldehydeThis compound, Coenzyme B₁₂3-hydroxypropionaldehyde753 (this compound), 135396868 (Coenzyme B₁₂), 10972 (3-hydroxypropionaldehyde)
Acylthis compound kinase2.7.1.94Phosphorylation of acylthis compoundATP, Acylthis compoundADP, Acyl-sn-glycerol 3-phosphate5957 (ATP), N/A (Acylthis compound), 135398604 (ADP), N/A (Acyl-sn-glycerol 3-phosphate)

Glycerol in Polymer Chemistry

This compound as a Monomer and Cross-linking Agent

This compound can be directly used as a monomer in polycondensation reactions to produce polyesters and polyurethanes. Its three hydroxyl groups allow for the formation of branched or cross-linked polymer networks, which can enhance the mechanical properties and thermal stability of the resulting materials. For instance, the reaction of this compound with diacids, such as sebacic acid, leads to the formation of biodegradable and biocompatible elastomers with potential applications in tissue engineering.

Synthesis of this compound-Based Polymers

A wide range of polymers can be synthesized from this compound and its derivatives. Polyglycerols, produced by the polymerization of this compound itself, are used in various applications, including as emulsifiers, lubricants, and in drug delivery systems. This compound-based polycarbonates and polyethers are also being explored for their unique properties and potential biomedical applications.

Furthermore, this compound can be converted into monomers like acrolein, which can then be polymerized to produce polyacrolein and its derivatives. The versatility of this compound as a starting material for polymer synthesis underscores its importance in the development of sustainable and bio-based materials.

Glycerol As a Renewable Feedstock and Green Chemistry Medium

Glycerol (B35011) as a Key Renewable Feedstock in Biorefinery

The concept of a biorefinery aims to integrate processes for the comprehensive utilization of biomass to produce a range of products, including biofuels and chemicals. biofueljournal.com this compound, particularly crude this compound from biodiesel production, is a promising feedstock within this framework. researchgate.netmdpi.com Its conversion into various high-value chemicals and biofuels is a key area of research. researchgate.net

Integrated Biorefinery Concepts for this compound Utilization

Integrated biorefinery concepts focus on efficiently converting crude this compound into a variety of valuable products. One approach involves the integration of thermochemical and chemical conversion processes. mdpi.com For instance, a two-step process has been explored where this compound is first converted to hydrogen in a continuous stirred-tank reactor (CSTR), and the effluent is then used in an upflow anaerobic sludge blanket (UASB) reactor to produce methane. This process demonstrated high recovery of this compound's energy content as hydrogen and methane, along with significant chemical oxygen demand (COD) removal. europa.eueuropa.eu Another integrated bioprocess aims to convert raw this compound into 1,3-propanediol (B51772) (PDO), biogas, and fertilizer, striving for zero waste release. europa.eu This involves focused laboratory studies for new bioconversion concepts, the establishment of mini-plants for integrated process development, and pilot-scale demonstration. europa.eu Research has also explored the conversion of crude this compound to biobutanol through fermentation using Clostridium pasteurianum. europa.eu The valorization of lignocellulosic biomass through this compound-organosolv pretreatment is another integrated approach within the biorefinery concept, enabling the co-production of ethanol (B145695), oligosaccharides, and lignin. repec.org

Thermochemical Conversion of Crude this compound to Biofuels (e.g., Syngas, Bio-oil)

Thermochemical conversion processes are highly suitable for utilizing crude this compound as an economical feedstock for producing solid, liquid, and gaseous fuels. mdpi.com These processes include gasification, pyrolysis, combustion, catalytic steam reforming, liquefaction, and supercritical water reforming. mdpi.com Pyrolysis, which involves the decomposition of biomass at high temperatures (typically 350-700°C) in the absence of oxygen, yields bio-oil, biochar, and synthesis gas. tandfonline.comglobalresearchonline.net Studies have shown that co-pyrolysis of crude this compound with lignocellulosic materials can improve the quality and quantity of bio-oil produced. mdpi.com Microwave pyrolysis of this compound has also been investigated, reporting high gas yields consisting primarily of hydrogen and carbon monoxide (syngas). tandfonline.com Gasification of crude this compound is another thermochemical route that shows promise for producing syngas. mdpi.comtandfonline.com Liquefaction is a thermochemical technology that converts biomass feedstock into liquid fuel, with both direct and indirect liquefaction methods being explored for crude this compound utilization, primarily for producing bio-oil or as a liquefaction solvent for other biomass materials to produce biopolyols. mdpi.com

This compound as a Green Solvent in Organic Synthesis

This compound has emerged as a favorable green solvent for organic synthesis due to its advantageous physicochemical properties, including low toxicity, biodegradability, and recyclability. ijarsct.co.inmdpi.comrsc.org It offers a sustainable alternative to conventional petroleum-based organic solvents. rsc.orguniovi.es

Facilitation of Diverse Organic Transformations (e.g., C-C, C-N, C-P Bond Formations)

This compound serves as a reaction medium for a wide array of organic transformations, often demonstrating comparable or superior efficiency and selectivity compared to traditional solvents. uniovi.es It has been successfully employed in various catalytic and non-catalytic reactions. researchtrends.net Notably, this compound facilitates the formation of different types of chemical bonds, including carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-phosphorus (C-P) bonds. unina.it Examples of C-C bond formation reactions carried out in this compound include Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. unina.it this compound also supports multicomponent reactions, achieving high yields with various catalyst systems. unina.it

Role of this compound as a Hydrogen Donor and Reducing Agent

Beyond its role as a solvent, this compound can also act as a hydrogen donor and reducing agent in certain organic reactions. ijarsct.co.inmdpi.comdoaj.org This is particularly relevant in metal-catalyzed transfer hydrogenation reactions, where this compound's hydroxyl groups can donate hydrogen atoms to facilitate the reduction of organic compounds such as aldehydes, ketones, olefins, and nitroarenes. ijarsct.co.inmdpi.comuniovi.esdoaj.org The loss of hydrogen from this compound in these reactions can result in dihydroxyacetone as a byproduct. ijarsct.co.in this compound has been effectively used as a solvent and hydrogen donor in the Raney Ni-mediated reduction of nitroarenes to anilines. uniovi.es It has also been employed in the catalytic conversion of carboxylic acids to primary alcohols via transfer hydrogenation. uniovi.es

Optimized Solvent-Catalyst System Performance and Recycling

The use of this compound as a solvent can lead to enhanced reactivity and selectivity in organic transformations. uniovi.esunina.it Furthermore, this compound-based reaction systems often facilitate easier product separation and improved catalyst recycling, contributing to the sustainability of the process. uniovi.esunina.itresearchgate.net The effectiveness of catalyst recycling in this compound has been demonstrated in various reactions, including copper-catalyzed 1,3-dipolar cycloaddition reactions, where the catalyst could be effectively recycled for multiple runs. rsc.org The solubility of the substrate in this compound, which is influenced by the solvent's polarity, is a key factor affecting reaction performance. researchtrends.net Optimized solvent-catalyst systems in this compound can not only provide high yields but also favor product selectivity. ijarsct.co.in

Application in Unconventional Reaction Techniques (e.g., Ultrasound, Microwave)

This compound's physicochemical properties, such as its high dielectric constant and polarity, make it an excellent medium for reactions utilizing unconventional heating and mixing techniques like microwave (MW) and ultrasound (US) irradiation. unito.itresearchgate.net These methods can effectively address some of the challenges associated with this compound as a solvent, particularly its high viscosity, which can impede substrate diffusion and reaction rates under conventional heating. researchgate.net

Studies have demonstrated the successful application of this compound in MW- and US-assisted reactions, often leading to enhanced reaction rates, improved yields, and increased selectivity compared to traditional thermal methods. unito.itunina.it For instance, the palladium-catalyzed Suzuki coupling reaction in this compound showed the most favorable outcomes when a combination of MW and US techniques was employed, attributed to enhanced heat and mass transfer effects. unina.it Similarly, MW irradiation significantly shortened the reaction time for the copper-catalyzed transfer hydrogenation of nitrobenzene (B124822) to aniline (B41778) in this compound, achieving complete conversion and high yield within minutes compared to hours under conventional heating. frontiersin.org Ultrasound irradiation has been shown to improve catalyst dispersion and increase the catalytic active surface area, further enhancing reaction efficiency in this compound. frontiersin.org

These unconventional techniques leverage this compound's ability to absorb microwave energy efficiently and its capacity for acoustic cavitation under sonochemical conditions. unito.it This makes this compound a suitable and environmentally benign solvent for a range of organic transformations, contributing to the development of greener chemical protocols. frontiersin.orgresearchgate.net

This compound for Carbon Dioxide Valorization

The conversion of carbon dioxide (CO₂) into value-added chemicals is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable industrial processes. nih.govmdpi.com this compound, being a major by-product of biodiesel production, presents a readily available and renewable resource for CO₂ valorization. nih.govwhiterose.ac.uk The coupling of this compound with CO₂ to synthesize this compound carbonate (GC) is a particularly attractive pathway, offering high atom efficiency and converting two waste streams into a valuable product with diverse applications. nih.govmdpi.com

However, the direct synthesis of this compound carbonate from this compound and CO₂ faces thermodynamic limitations, resulting in a relatively low chemical equilibrium constant. mdpi.commdpi.com This necessitates specific strategies, including catalyst design and process intensification, to achieve high conversions and yields. mdpi.comsciopen.com

Direct Synthesis of this compound Carbonate from this compound and CO₂

The direct synthesis of this compound carbonate (GC) from this compound and CO₂ involves the catalytic coupling of the two molecules. This reaction is often carried out in the presence of heterogeneous catalysts, typically based on metal oxides, which facilitate the adsorption and activation of CO₂ on their surfaces. mdpi.com

The reaction is thermodynamically unfavorable, and the removal of water produced during the reaction is crucial to shift the equilibrium towards GC formation and improve yields. mdpi.commdpi.comrwth-aachen.de Various dehydrating agents have been investigated for this purpose. For example, studies using lanthanum-based catalysts have shown that the presence of basic dehydrating agents like acetonitrile, benzonitrile, and adiponitrile (B1665535) can promote this compound carbonate synthesis. whiterose.ac.ukmdpi.com Notably, adiponitrile has demonstrated significantly enhanced performance compared to other agents, potentially due to its multiple nitrile functionalities assisting in water removal. mdpi.com

Catalysts play a critical role in this direct synthesis. Metal oxides, zeolites, and hydrotalcite-derived materials have been explored. mdpi.commdpi.comrsc.org For instance, titanosilicate zeolite ETS-10, particularly when impregnated with active metal species like cobalt, has shown promise for coupling CO₂ with this compound to synthesize GC. mdpi.com Metal-oxide-based catalysts, such as tailored mixed metal oxides like Ti-Al-Mg, have also demonstrated superior catalytic activity, attributed to synergistic effects of their physicochemical properties, including surface area, porosity, and acid-base balance. mdpi.com

Research findings highlight the importance of catalyst properties, such as the density of basic sites for CO₂ adsorption and activation, in regulating catalytic activity and improving this compound activation capacity. nih.govmdpi.com

Catalyst Design and Process Intensification for CO₂ Conversion

Improving the efficiency of this compound carbonylation with CO₂ requires advancements in both catalyst design and process intensification. sciopen.com Catalyst design focuses on developing materials that can effectively activate both this compound and CO₂ and overcome the thermodynamic limitations of the reaction. sciopen.commdpi.com This involves tuning the electronic and structural properties of catalysts, enhancing surface area, and creating a balance of acid and basic sites. mdpi.comacs.org

Recent research in catalyst design for this reaction includes the exploration of doped metal oxides, such as Zn-doped CeO₂ nanorods, which have shown enhanced activity attributed to improved oxygen vacancies and tuned active sites. acs.org The introduction of specific metals and the control of their interaction with support materials, like zeolites, are also key aspects of designing high-performance catalysts. mdpi.com

Process intensification strategies aim to improve reaction efficiency by enhancing mass and heat transfer, facilitating water removal, and optimizing reaction conditions. sciopen.comd-nb.info Techniques such as carrying out the reaction in supercritical CO₂ have been investigated. sciopen.com Developing semi-continuous processes where CO₂ acts as both a reagent and a stripping gas for water removal is another approach to process intensification. rwth-aachen.de The use of dehydrating agents, as discussed earlier, is a form of process intensification that helps drive the reaction equilibrium towards product formation. whiterose.ac.ukmdpi.com

Furthermore, intensified hybrid processes combining this compound reforming with in-situ CO₂ removal are being explored for hydrogen production from this compound and CO₂. semanticscholar.org While this is a different valorization route, it underscores the broader application of process intensification in this compound-CO₂ reactions.

The development of catalysts with enhanced CO₂ capture capacity and selectivity, such as modified Metal-Organic Frameworks (MOFs), is also relevant for intensifying CO₂ conversion processes, although their direct application in this compound carbonylation is an ongoing area of research. d-nb.info

The combination of rational catalyst design and innovative process intensification techniques is crucial for developing economically viable and environmentally friendly processes for the valorization of this compound with CO₂. sciopen.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound753 nih.govfishersci.itaua.gr
This compound Carbonate97944 wikipedia.org
Carbon Dioxide280

Data Tables

Based on the search results, here is an example of data that could be presented in a table format, illustrating the effect of different dehydrating agents on this compound carbonate yield:

Dehydrating AgentThis compound Carbonate Yield (%)
Adiponitrile17 whiterose.ac.uk
Benzonitrile5 whiterose.ac.uk
Acetonitrile4 whiterose.ac.uk
Acetic AnhydrideNot detected whiterose.ac.uk

Note: Data extracted from a study using La₂O₃ catalyst at specific conditions (6 wt.% La₂O₃, this compound to dehydrating agent ratio of 22.5:50 mmol, 160 °C, 45 bar CO₂, 18 hours). whiterose.ac.uk

Another example could be the performance of different catalysts in this compound carbonylation:

CatalystThis compound Conversion (%)This compound Carbonate Yield (%)Conditions
Co/ETS-1035.0 mdpi.com12.7 mdpi.com170 °C, CH₃CN as dehydrating agent
Ti-Al-Mg-36.1 mdpi.com175 °C, 10 bar CO₂, 4 h
CuO89.0 mdpi.com69.4 mdpi.com120 °C, 3.0 MPa CO₂, 5 h
Zn-doped CeO₂90.4 acs.org89.5 acs.orgOptimized conditions (details not provided)

Note: Data compiled from different studies with varying catalysts and reaction conditions. Comparisons should be made cautiously.

Glycerol Derived Polymeric Materials

Synthesis Methodologies for Glycerol-Based Polymers

The synthesis of this compound-based polymers can be achieved through several methodologies, primarily exploiting the reactivity of its hydroxyl groups. These methods allow for control over the resulting polymer structure and properties.

Polycondensation of This compound (B35011)

Polycondensation is a fundamental method for synthesizing this compound-based polymers. This process typically involves the reaction of this compound with itself or with co-monomers, such as diacids or anhydrides, often at elevated temperatures and sometimes in the presence of catalysts. For example, this compound can undergo self-polymerization at high temperatures with a catalyst to yield oligomeric or crosslinked hyperbranched poly(this compound). rsc.org The reaction between this compound and diacids like sebacic acid can produce low molecular weight polymers. rsc.org Poly(this compound sebacate) (PGS), a well-known biodegradable elastomer, is conventionally synthesized via the polycondensation of this compound and sebacic acid. mdpi.comfrontiersin.orgresearchgate.net This method can be time-consuming and energy-intensive. researchgate.net The structure of the growing polymer can be controlled by adjusting the molar ratio of this compound to the acid or anhydride, while temperature and reaction time influence the degree of esterification, branching, molecular weight, viscosity, and mechanical properties. mdpi.com Catalyst-free polyesterification of this compound with azelaic and succinic acids has also been reported to produce elastic polyesters. tandfonline.com The efficiency of water removal during the esterification process also influences the formation of ester bonds and the resulting polyester (B1180765). researchgate.net

Preparation of Polyethers, Polycarbonates, and Polyesters

This compound serves as a precursor for the synthesis of various polymer classes, including polyethers, polycarbonates, and polyesters.

Polyethers: Linear poly(1,2-glycerol ether)s, also known as polyglycerols or polyglycidols, are a significant class of this compound polymers. nih.gov These are often prepared via the ring-opening polymerization of glycidol (B123203) or protected glycidyl (B131873) ethers. nih.govgoogle.com Controlled living polymerization techniques can lead to well-defined polymer structures with narrow polydispersities. nih.gov

Polycarbonates: this compound-based polycarbonates can be synthesized through various routes. For instance, poly(1,2-glycerol carbonate) can be synthesized via the copolymerization of protected glycidyl ether with carbon dioxide. nih.govacs.org this compound 1,2-carbonate, a cyclic ester derived from this compound, can also serve as an intermediate for the synthesis of polycarbonates. engconfintl.org

Polyesters: As mentioned earlier, polycondensation of this compound with diacids is a common method for preparing this compound-based polyesters. rsc.orgmdpi.comfrontiersin.org Examples include poly(this compound sebacate) (PGS), poly(this compound succinate), poly(this compound fumarate), poly(this compound maleate), and poly(this compound itaconate). mdpi.com Enzyme-catalyzed condensation polymerization reactions using lipases have also been explored for synthesizing copolymers of this compound with diacids. nih.govnih.gov Another approach involves the reaction of functionalized this compound with terephthalic acid to form linear chain polyesters. scielo.br

Controlled Polymerization Techniques (e.g., RAFT Polymerization for Acrylated this compound)

Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer better control over the molecular weight and architecture of this compound-derived polymers, particularly for monomers with multiple polymerizable groups that might otherwise lead to uncontrolled crosslinking. RAFT polymerization is a controlled/living radical polymerization technique that utilizes a chain transfer agent (CTA) to regulate the polymerization process. iastate.eduiastate.edumdpi.com This method can suppress gelation, which can occur when radically polymerizing multi-vinyl monomers like acrylated this compound. nsf.gov By esterifying this compound with acrylic acid and subsequently employing RAFT polymerization, researchers have achieved high molecular weight thermoplastic poly(acrylated this compound) (PAG). rsc.orgnsf.gov This approach allows for the production of polymers with tunable properties, including water solubility, glass transition temperature, and molecular weight. rsc.orgnsf.gov

Development of Hyperbranched and Dendritic this compound Polymers

This compound's trifunctionality makes it an ideal monomer for the synthesis of hyperbranched and dendritic polymers, which are characterized by their highly branched structures and numerous terminal functional groups. scielo.brresearchgate.netnih.gov

Hyperbranched Polymers: Hyperbranched polyglycerols (HPG) are highly functional, hydrophilic polyether polyols with a dendritic-like architecture. google.compreprints.org They can be synthesized through various methods, including the ring-opening multibranching polymerization (ROMBP) of monomers like glycidol or this compound carbonate, often initiated by compounds like 1,1,1-tris(hydroxymethyl)propane (TMP). nih.govgoogle.comscielo.brresearchgate.net Direct polycondensation of this compound at elevated temperatures in the presence of a catalyst can also produce hyperbranched poly(this compound). rsc.org Hyperbranched polyesters can be synthesized by the reaction of this compound (A₃ monomer) with diacids (B₂ monomers). nih.gov

Dendritic Polymers: While the synthesis of perfect dendrimers is typically a laborious multi-step process, hyperbranched polymers offer a more easily accessible alternative with similar properties. scielo.brresearchgate.net Some synthesis methods for hyperbranched polythis compound result in structures described as having a dendrimer structure based on NMR analysis. preprints.orgpreprints.org Novel hybrid dendritic-linear copolymers composed of PEG linear chains and poly(this compound succinate) dendritic blocks have also been synthesized using a divergent procedure. nih.gov

Advanced Characterization of this compound-Derived Polymers

Structural and Molecular Weight Analysis

Determining the structure and molecular weight of this compound-derived polymers is essential for relating their synthesis to their properties.

Structural Analysis: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are widely used to confirm the chemical structure of this compound-based polymers, identify functional groups, and assess the degree of esterification or branching. tandfonline.comacs.orgscielo.brpreprints.orgpreprints.orgscielo.org.coscielo.br For hyperbranched polymers, NMR can help identify linear, dendritic, and terminal units, and estimate the degree of branching. scielo.brpreprints.orgpreprints.org FTIR can confirm the formation of ester or ether linkages. preprints.orgpreprints.orgscielo.br

Molecular Weight Analysis: Techniques like Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry are employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of this compound-based polymers. tandfonline.comresearchgate.netacs.orgscielo.brd-nb.info Intrinsic viscosity measurements can also be used to determine molecular weight based on the Mark-Houwink equation. preprints.orgd-nb.info The polydispersity index provides information about the breadth of the molecular weight distribution. acs.orgscielo.br

Table: Characterization Techniques for this compound-Derived Polymers

Characterization TechniqueInformation ProvidedRelevant Sections
Nuclear Magnetic Resonance (NMR)Chemical structure, functional groups, degree of branching, identification of units6.2.1, 6.1.4
Fourier-Transform Infrared (FTIR)Identification of functional groups (ester, ether, hydroxyl), confirmation of reactions6.2.1, 6.1.1, 6.1.2
Gel Permeation Chromatography (GPC)/SECMolecular weight, molecular weight distribution (PDI)6.2.1
MALDI-TOF Mass SpectrometryMolecular weight, end group analysis6.2.1
Intrinsic ViscosityMolecular weight (via Mark-Houwink equation)6.2.1
Differential Scanning Calorimetry (DSC)Thermal properties (glass transition temperature, melting temperature)6.2.1 (Implied for material properties, not directly structural/MW)
Thermogravimetric Analysis (TGA)Thermal stability6.2.1 (Implied for material properties, not directly structural/MW)
X-ray Diffraction (XRD)Crystallinity6.2.1 (Implied for material properties, not directly structural/MW)

Table: Examples of this compound-Derived Polymers and Synthesis Methods

Polymer TypeThis compound RoleCo-monomer(s)Synthesis Method(s)References
Poly(this compound sebacate) (PGS)Core/MonomerSebacic acidPolycondensation rsc.orgmdpi.comfrontiersin.orgresearchgate.net
Poly(acrylated this compound) (PAG)PrecursorAcrylic acidEsterification followed by RAFT polymerization rsc.orgnsf.gov
Hyperbranched polythis compound (HPG)Monomer/InitiatorGlycidol, this compound carbonateROMBP, Polycondensation nih.govgoogle.comscielo.brpreprints.orgresearchgate.net
Poly(this compound succinate)Core/MonomerSuccinic acidPolycondensation mdpi.com
Poly(1,2-glycerol ether)MonomerGlycidol, Protected glycidyl ethersRing-opening polymerization nih.gov
Poly(this compound-co-sebacic acid)MonomerSebacic acidPolycondensation, Enzyme-catalyzed condensation nih.gov
Poly(this compound-co-adipic acid)MonomerAdipic acidPolycondensation, Enzyme-catalyzed condensation nih.gov
Poly(this compound-co-lactic acid)MonomerLactic acidCopolymerization nih.gov
Poly(this compound-co-citric acid)MonomerCitric acidPolycondensation, Autocatalytic polymerization researchgate.netscielo.org.cojst.go.jp
Poly(this compound-co-terephthalic acid)PrecursorTerephthalic acidFunctionalization followed by polycondensation scielo.br
Hyperbranched poly(this compound-ether)PrecursorGlycidol, this compound carbonateROMBP nih.govresearchgate.net
Hyperbranched poly(this compound-ester)MonomerAliphatic dicarboxylic acidsCondensation of A₃B₂ monomers nih.gov
Poly(this compound carbonate)PrecursorCO₂, Glycidyl ethersCopolymerization nih.govacs.org

Thermal and Mechanical Property Investigations

Investigations into the thermal and mechanical properties of this compound-derived polymers are crucial for determining their suitability for specific applications. These properties can be tuned by modifying the polymer composition, architecture, and processing methods.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are commonly employed to assess the thermal stability and transitions of these polymers. For instance, studies on poly(glutaric acid-co-glycerol) films have shown total degradation at approximately 400 °C ingentaconnect.comresearchgate.net. The glass transition temperature (Tg) of these films was reported to average around -14.8 °C ingentaconnect.comresearchgate.net. Another study on poly(acrylated this compound) (PAG) polymers indicated thermal stability, with TGA showing decomposition starting around 200 °C and maximum decomposition temperatures ranging from 291 °C to 326 °C depending on the specific structure rsc.orgrsc.org. Thermal treatment has been shown to enhance the mechanical properties of this compound-based photocurable polymers like poly(this compound sebacate) acrylate (B77674) (PGSA), increasing crosslinking density and leading to improved Young's modulus and ultimate tensile strength mdpi.com.

Mechanical properties, including tensile strength, Young's modulus, and elongation at break, are vital for applications requiring specific mechanical performance. The mechanical characteristics of this compound-derived polymers can vary widely based on their structure and the inclusion of additives. For example, poly(this compound succinate) (PGSu), poly(this compound maleate) (PGM), and poly(this compound maleate-co-succinate) (PGMSu) reinforced with cellulose (B213188) nanocrystals (CNC) showed improved shear strength compared to pristine polymers researchgate.net. The addition of microcrystalline cellulose to poly(glutaric acid-co-glycerol) films resulted in a three-fold increase in tensile strength and Young's modulus and a two-fold increase in fracture energy ingentaconnect.comresearchgate.net.

This compound is also widely used as a plasticizer in biopolymer films, affecting their mechanical properties such as elongation and tensile strength bohrium.comresearchgate.netresearchgate.netnih.govaip.orgmyfoodresearch.com. Increasing this compound concentration generally increases flexibility and elongation at break but can decrease tensile strength at higher concentrations researchgate.netnih.govaip.orgmyfoodresearch.com. For instance, in arrowroot starch films plasticized with this compound, increasing this compound from 15% to 45% significantly increased elongation at break while reducing tensile strength and modulus nih.gov. In rice straw cellulose-based bioplastics, a 35% this compound concentration resulted in a tensile strength of 6 MPa and 65% elongation at break aip.org.

Here is a summary of some reported thermal and mechanical properties:

Polymer TypeAdditive/ModificationTg (°C)Thermal Degradation Temperature (°C)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Source
Poly(glutaric acid-co-glycerol)None-14.8 ± 2.0~400--- ingentaconnect.comresearchgate.net
Poly(glutaric acid-co-glycerol)Microcrystalline Cellulose--3x increase3x increase- ingentaconnect.comresearchgate.net
Poly(acrylated this compound) (PAG)None-40 to 10>200 (initial), 291-326 (Td,max)--- rsc.orgrsc.org
Poly(this compound sebacate) acrylate (PGSA)Thermal Treatment (160°C)-Stable below 3003x increase2x increaseSlight increase mdpi.com
Arrowroot Starch (plasticized)15% this compound-Higher than control9.34620.792.41 nih.gov
Arrowroot Starch (plasticized)45% this compound-Higher than control1.9536.0857.33 nih.gov
Rice Straw Cellulose (bioplastic)35% this compound--6-65 aip.org
Poly(this compound butenedioate) (PGB)None--0.26-0.850.98-11.117-36 researchgate.netacs.org

Exploration of this compound-Derived Polymer Applications

This compound-derived polymers are being explored for a wide array of applications, leveraging their tunable properties, biocompatibility, and biodegradability nih.govresearchgate.netbohrium.comiastate.eduresearchgate.net.

One significant area of focus is biomedical applications, including drug delivery systems, tissue engineering scaffolds, and sealants or coatings for tissue repair nih.govnih.govresearchgate.netbohrium.comiastate.eduresearchgate.netsigmaaldrich.comfrontiersin.org. Polymers like polythis compound ethers, polythis compound carbonates, and dendritic hyperbranched this compound-based polymers have been studied for pharmaceutical applications iastate.edu. Poly(this compound sebacate) (PGS), an elastomer derived from this compound and sebacic acid, has demonstrated promise in soft tissue regeneration and cardiovascular, neurovascular, orthopedic, and soft tissue implants due to its mechanical properties, minimal swelling, and surface degradation researchgate.netsigmaaldrich.comfrontiersin.org. PGA-based network materials, such as poly(this compound sebacate) elastomers, are being investigated for soft tissue regeneration, with elastic moduli comparable to human soft tissues researchgate.netfrontiersin.org. Poly(this compound adipate) (PGA) nanoparticles are also being studied as drug delivery carriers researchgate.netfrontiersin.org.

This compound-based polymers are also finding applications in the broader polymer industry as potential replacements for petrochemical derivatives bohrium.com. They can be used as feedstocks for synthesizing polymers like polyurethane and polyester bohrium.com. Polythis compound, for instance, exhibits high thermal and chemical resistance and is used in the production of polyurethane, epoxy resins, and polyesters bohrium.com.

Furthermore, this compound plays a crucial role as a plasticizer in the food packaging industry, improving the ductility and flexibility of bio-derived packaging materials like starch-based films bohrium.comresearchgate.netnih.gov. While plasticized starch films gain flexibility, their water and gaseous barrier properties may be compromised bohrium.comresearchgate.net. This compound is also used as a plasticizer in cellulose-based bioplastics researchgate.net.

This compound-derived polymers are also being explored as adhesives. Poly(acrylated this compound) (PAG) polymers have shown potential as sustainable wood adhesives, with performance comparable to or exceeding traditional adhesives like poly(methylene diphenyl diisocyanate) (PMDI) and formaldehyde-based adhesives rsc.org. Composites using biodegradable polyesters synthesized from this compound and diacids, such as PGSu, PGM, and PGMSu, reinforced with CNC, have been evaluated as adhesives researchgate.net.

The development of this compound-based (meth)acrylate monomers is also enabling their use in 3D printing, offering tunable properties for stereolithography rsc.org.

Advanced Methodological Approaches in Glycerol Research

Computational and Theoretical Chemistry in Glycerol (B35011) Studies (e.g., Density Functional Theory for Catalysis)

Computational and theoretical chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the behavior of this compound at a molecular level, especially in catalytic processes. These approaches offer detailed insights into electronic and geometric effects influencing catalyst performance and reaction pathways mdpi.comcolumbia.edu.

DFT calculations are employed to elucidate complex this compound conversion chemistries, including reforming, hydrodeoxygenation, and oxidation mdpi.com. By investigating the role of electronic and geometric effects on catalyst behavior, researchers can refine catalyst design to optimize reaction outcomes mdpi.com. For instance, DFT studies have been used to understand the mechanism of this compound hydrogenolysis, showing how acidic sites on catalysts like Cu/Al₂O₃ can improve activity and selectivity for products such as 1,2-propanediol (1,2-PDO) acs.org. Theoretical studies, often correlated with experimental results, help propose reaction pathways for this compound transformation. For example, computational modeling has been used to investigate the dehydration and dehydrogenation of this compound, suggesting different routes for the formation of products like hydroxyacetone (B41140) (HA) redalyc.org.

In the context of catalysis, DFT calculations can provide energy barriers for elementary reaction steps, aiding in the understanding of reaction mechanisms osti.gov. Studies on bimetallic catalysts, such as Pt-Bi, for this compound oxidation to 1,3-dihydroxyacetone (B48652) (DHA) have utilized DFT to gain insight into the reaction mechanism and the cooperative effects between the metals osti.gov. DFT has also been applied to study the decomposition of this compound on various transition metal surfaces (e.g., Pt, Pd, Rh, Cu, Ni) to understand trends in dehydrogenation, C-C, and C-O bond scission reactions rsc.org. These studies can help guide catalyst selection and design for desired product selectivity mdpi.com.

Furthermore, computational studies investigate the conformational space of this compound, which is complex due to its flexibility. Ab initio molecular orbital and DFT calculations have been used to study the 126 possible conformers of this compound in gas and aqueous phases, revealing the influence of the level of theory, basis set, and solvation on the calculated energies acs.org. These theoretical investigations contribute to a deeper understanding of this compound's fundamental properties and its interactions in different environments. Computational studies also extend to investigating this compound-based deep eutectic solvents, using methods like COSMO-RS theory and DFT to understand their microstructural characteristics and physical properties researchgate.net.

Advanced Spectroscopic and Chromatographic Techniques for this compound Derivative Analysis

Advanced spectroscopic and chromatographic techniques are essential for the accurate identification and quantification of this compound and its derivatives in various matrices. These methods provide the sensitivity and selectivity required to analyze complex reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying this compound oxidation products in liquid mixtures acs.org. Various mobile phases, such as sulfuric acid and water, and different column types, including cation ligand exchange columns, have been employed for the separation of this compound and its derivatives acs.orgutb.cz. Challenges in HPLC analysis of this compound oxidation products include peak overlap between this compound, DHA, and formic acid (FA), which can be addressed using multiple detectors like refractive index detectors (RID) and variable wavelength detectors (VWD) acs.org. Pre-column derivatization can also improve separation and detection. For instance, benzoyl chloride has been used to derivatize this compound and myo-inositol for HPLC analysis with UV detection nih.gov.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another powerful technique for analyzing this compound and its derivatives, particularly for volatile or semi-volatile compounds. Due to this compound's high boiling point and polarity, derivatization is often necessary for effective GC analysis researchgate.net. Common derivatization methods include acetylation and silylation oup.comnih.gov. GC-MS methods have been developed for the quantitative determination of this compound in various biological samples, utilizing derivatives like trimethylsilyl (B98337) or triacetate derivatives nih.govprotocols.io. GC-MS in selected ion monitoring (SIM) mode allows for sensitive detection and quantification of this compound and its derivatives, even in complex matrices like wine or fermentation broths oup.commdpi.com.

Mass Spectrometry (MS) plays a central role in the structural characterization and quantification of this compound derivatives, especially glycerolipids aocs.org. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) allow for the analysis of intact glycerolipid molecules aocs.org. GC-MS and LC-MS/MS are used for detailed analysis of this compound derivatives in biological samples, including the use of stable isotopic tracers for metabolic studies nih.govprotocols.io.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a valuable tool for structural analysis and quantification of this compound and its derivatives aocs.orgresearchgate.net. NMR can be used for the quantitative determination of this compound in samples without complex pre-treatment or derivatization researchgate.net. ¹H-NMR spectroscopic analysis, such as the Karplus analysis, can provide insights into the conformational flexibility and rotational isomerism of the this compound backbone in different solvent conditions mdpi.com. In situ NMR techniques can provide real-time information on the structure and electronic state of catalysts during this compound reactions mdpi.com.

Spectroscopic techniques like Infrared (IR) spectroscopy are also used for the analysis of this compound derivatives, such as O-alkyl and S-alkyl ethers of this compound nih.gov. Advanced spectroscopic techniques, including UV-Visible, fluorescence, infrared, and Raman spectroscopy, are broadly applied in food quality analysis, which can include the determination of this compound content dokumen.pub.

Here is a table summarizing some analytical techniques and their applications in this compound research:

TechniqueApplicationRelevant Citations
High-Performance Liquid Chromatography (HPLC)Separation and quantification of this compound and its oxidation products acs.orgacs.orgutb.cznih.gov
Gas Chromatography (GC)Analysis of volatile/semi-volatile this compound and derivatives (often with derivatization) researchgate.netoup.comnih.govnih.gov
Mass Spectrometry (MS)Structural characterization and quantification of this compound and derivatives protocols.ioaocs.orgnih.govprotocols.io
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural analysis, quantification, and conformational studies of this compound and derivatives mdpi.comaocs.orgresearchgate.netmdpi.comnih.gov
Infrared (IR) SpectroscopyStructural analysis of this compound derivatives nih.govdokumen.pub
Density Functional Theory (DFT)Studying reaction mechanisms, catalyst performance, and molecular properties mdpi.comcolumbia.edumdpi.comacs.orgredalyc.orgosti.govrsc.orgacs.orgresearchgate.netresearchgate.netrsc.org

Interactive Data Table: Examples of this compound and Derivative Analysis by GC-MS

AnalyteMatrixDerivatization MethodGC Column TypeDetection ModeInternal StandardLimit of Detection (LOD)Recovery (%)Citation
This compoundFermentation BrothAcetylation (n-methylimidazole catalyst)DB-5 capillaryFIDNot specified0.013 g/L95.5–98.8 oup.com
DihydroxyacetoneFermentation BrothAcetylation (n-methylimidazole catalyst)DB-5 capillaryFIDNot specified0.025 g/L95.5–98.8 oup.com
This compoundPlasma, TissueTriacetate derivativeNot specifiedMS (CI, SIM)[²H₅]this compoundNot specifiedNot specified protocols.iommpc.org
This compoundPlasmaHeptafluorobutyryl derivativeNot specifiedMS (NCI)Labeled internal standardNot specifiedNot specified nih.gov
This compoundBiological SamplesTrimethylsilyl imidazoleDB-17MS capillaryGC-MS (SIM)1,2,3-butanetriolNot specified>80 (fluid >90) nih.gov
This compoundHuman PlasmaTriacetate derivativeTG-WAX MS capillaryMS/MS (CI)Butanetriol, ¹³C₆-glucose pentacetateNot specifiedNot specified protocols.io

Q & A

Q. How can glycerol concentration be quantified in biodiesel samples with high precision?

Methodological Answer: Free this compound in biodiesel can be quantified using gas chromatography (GC) following the EN 14106 standard. This involves derivatization of this compound to trimethylsilyl ethers, separation via capillary columns, and flame ionization detection. Calibration curves using certified reference materials (e.g., this compound USP standards) ensure accuracy, with repeatability validated through multiple replicates (e.g., 10 runs per sample) .

Q. What experimental protocols are used to assess this compound as a carbon source in microbial fermentation?

Methodological Answer: Batch and fed-batch fermentation systems are commonly employed. For example, in Lactobacillus reuteri studies, this compound bioconversion kinetics are monitored via cell density (OD600), residual this compound (HPLC), and product titers (e.g., 3-hydroxypropionic acid via GC-MS). Reference conditions include controlled pH (5.5–6.5), temperature (37°C), and this compound feeding rates (0.5–2.0 g/L/h) to avoid substrate inhibition .

Q. What analytical techniques validate this compound’s purity and stability in laboratory settings?

Methodological Answer: Purity is assessed via nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for quantification. Stability studies under varying temperatures (20–70°C) and pH (3–9) involve periodic sampling, with degradation products identified using LC-MS. For nanofluids, pH and conductivity are monitored with calibrated probes .

Advanced Research Questions

Q. How can statistical experimental designs optimize this compound bioconversion into value-added chemicals like 3-hydroxypropionic acid (3-HP)?

Methodological Answer: Plackett-Burman (screening) and Central Composite Designs (optimization) are used to identify critical variables (e.g., pH, temperature, this compound feed rate). For L. reuteri, a two-factor design revealed optimal 3-HP production at pH 5.8 and a specific this compound feed rate of 1.2 g/L/h, validated via ANOVA (p < 0.05). Response surface methodology (RSM) further refines interactions between variables .

Q. What factors govern the physicochemical properties of γ-Al₂O₃-glycerol nanofluids in heat transfer applications?

Methodological Answer: Effective viscosity, conductivity, and pH depend on nanoparticle concentration (≤2% v/v), ultrasonication time (3–6 hours), and temperature (20–70°C). Empirical models (e.g., modified Einstein equation) account for deviations from classical predictions, while pH shifts correlate with nanoparticle surface charge and this compound’s hygroscopicity .

Q. How do catalytic systems enhance this compound esterification for acetins production?

Methodological Answer: Acid catalysts (e.g., H₂SO₄, heteropolyacids) at 100–120°C promote this compound esterification with acetic acid. Reaction kinetics are modeled using second-order polynomial equations, with product distribution (mono-, di-, triacetin) analyzed via GC or ¹H NMR. Computational studies (DFT) optimize transition states and activation energies .

Q. What strategies mitigate substrate inhibition in high-glycerol-concentration fermentations?

Methodological Answer: Fed-batch systems with controlled this compound feeding (e.g., exponential feeding) maintain concentrations below inhibitory thresholds (typically <50 g/L). Real-time monitoring via in-line sensors (pH, dissolved O₂) and off-line HPLC ensures metabolic flux balance. Genetic engineering of E. coli or Yarrowia lipolytica enhances this compound uptake kinetics .

Methodological Frameworks

Q. How to design a Response Surface Methodology (RSM) study for this compound-driven microalgal biomass production?

Methodological Answer: A Box-Behnken design with three variables (pH: 6–8, light intensity: 50–150 µE/m²/s, this compound: 10–30 g/L) generates 15–17 experimental runs. Second-order polynomial models predict biomass yield, validated via ANOVA (R² > 0.95). Optimal conditions are verified in photobioreactors with CO₂ supplementation .

Q. What computational tools model this compound’s hydrogen-bonding dynamics in aqueous solutions?

Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or HyperChem analyze this compound-water interactions. Force fields (e.g., OPLS-AA) parameterize hydrogen bonds, while radial distribution functions (RDFs) quantify coordination numbers. Solvation free energies are calculated via Poisson-Boltzmann methods .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and theoretical nanofluid viscosity data?

Methodological Answer: Classical models (e.g., Einstein’s equation) assume spherical nanoparticles and neglect aggregation, leading to underpredictions. Empirical corrections (e.g., incorporating fractal dimension from TEM imaging) improve fit. Discrepancies >10% warrant re-evaluation of nanoparticle dispersion stability via zeta potential measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.